trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWJBPWDQEYPK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641331 | |
| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733741-02-1 | |
| Record name | (1R,2R)-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Stereoselective Synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Executive Summary
This technical guide details the stereoselective synthesis of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1). This molecule serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen and related pharmacophores.
The core challenge in this synthesis is not the bond construction, but the stereochemical control . The reaction must selectively yield the thermodynamically stable trans-diastereomer over the kinetically favored cis-isomer. This guide presents a robust Friedel-Crafts Acylation protocol coupled with a Thermodynamic Epimerization strategy to achieve high diastereomeric excess (de).
Retrosynthetic Analysis & Strategy
The synthesis is designed around the principles of Thermodynamic Control .
Disconnection Approach
-
Target: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.[1]
-
Primary Disconnection: C(aryl)-C(carbonyl) bond via Electrophilic Aromatic Substitution (EAS).
-
Precursors: Chlorobenzene (nucleophile) and cis-1,2-Cyclopentanedicarboxylic anhydride (electrophile).
Stereochemical Rationale
The starting material, 1,2-cyclopentanedicarboxylic anhydride, is typically cis-fused (meso). Direct ring opening by the arene initially retains this relative stereochemistry, yielding the cis-keto acid. However, the cis-isomer suffers from significant steric repulsion between the bulky 4-chlorobenzoyl group and the carboxylic acid.
The Strategy:
-
Kinetic Phase: Friedel-Crafts acylation to open the anhydride ring.
-
Thermodynamic Phase: In situ or post-workup epimerization at the
-position (C2) to convert the cis-isomer to the lower-energy trans-isomer.
Reaction Mechanism & Pathway Visualization[2]
The following diagram illustrates the transformation from the anhydride to the final trans-acid, highlighting the critical epimerization step.
Caption: Mechanistic pathway showing the transition from kinetic cis-product to thermodynamic trans-product via enolization.
Detailed Experimental Protocol
Reagents & Materials
-
Substrate: cis-1,2-Cyclopentanedicarboxylic anhydride (CAS 35878-28-5).[2]
-
Reagent: Aluminum Chloride (
), anhydrous (Sublimed grade preferred). -
Solvent/Reactant: Chlorobenzene (Reagent grade, dried over molecular sieves).
-
Quench: HCl (conc.), Ice.
Step-by-Step Methodology
Step 1: Lewis Acid Activation
-
Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and an addition funnel.
-
Purge the system with inert gas (
or Ar) to remove moisture. Critical: is highly hygroscopic; moisture deactivates the catalyst. -
Charge the flask with Chlorobenzene (10 volumes relative to anhydride).
-
Add
(2.2 equivalents) portion-wise at room temperature. Stir until a homogenous suspension or solution forms.
Step 2: Acylation (Kinetic Phase)
-
Dissolve 1,2-Cyclopentanedicarboxylic anhydride (1.0 equivalent) in a minimal amount of Chlorobenzene.
-
Add the anhydride solution dropwise to the
mixture.-
Observation: An exotherm is expected. Maintain internal temperature
to prevent polymerization or tar formation.
-
-
Once addition is complete, heat the reaction mixture to 50-60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC or HPLC. The anhydride spot should disappear.
-
Step 3: Epimerization (Thermodynamic Phase) Note: While some epimerization occurs during acylation, a dedicated step ensures complete conversion.
-
Increase temperature to Reflux (~132°C) for 1–2 hours.
-
The acidic environment provided by the
-complex promotes the enolization of the ketone. The bulky 4-chlorobenzoyl group will shift to the equatorial position (trans to the carboxylic acid) to minimize steric strain.
Step 4: Quench & Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto a stirred slurry of Ice and conc. HCl (Caution: Highly Exothermic). This hydrolyzes the Aluminum-alkoxide complex.
-
Separate the organic layer (Chlorobenzene).
-
Extract the aqueous layer with Ethyl Acetate (2x). Combine organic layers.
-
Alkali Extraction (Purification): Extract the combined organics with 10% NaOH or Sat.
.-
Logic: The product is a carboxylic acid and will move to the aqueous phase as the carboxylate salt. Neutral organic impurities (unreacted chlorobenzene, benzophenone byproducts) remain in the organic phase.
-
Step 5: Isolation & Crystallization
-
Acidify the aqueous alkaline extract with conc. HCl to pH 1–2. The product will precipitate.
-
Filter the solid.[3]
-
Recrystallization: Recrystallize from Ethanol/Water or Toluene .
-
Selectivity: The trans-isomer typically has a higher melting point and crystallizes more readily than the cis-isomer.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality |
| AlCl3 Stoichiometry | > 2.0 Equiv. | Yield. One equivalent complexes with the anhydride carbonyls; the second drives the catalysis. < 2.0 equiv results in stalled conversion. |
| Moisture Control | < 0.1% Water | Yield. Water reacts violently with AlCl3, generating HCl gas and deactivating the catalyst. |
| Reflux Time | 1–2 Hours | Stereopurity. Insufficient reflux leads to mixed cis/trans isomers. Excessive reflux may cause decarboxylation. |
| Regioselectivity | Para-directing | Chlorobenzene directs ortho/para. Due to the steric bulk of the anhydride-AlCl3 complex, the para isomer is favored (>90%). |
Process Workflow Diagram
Caption: Operational workflow for the synthesis and purification of the target acid.
Analytical Validation
To confirm the trans-stereochemistry, 1H-NMR is the definitive tool.
-
Coupling Constants (
): The coupling constant between protons at C1 and C2 is diagnostic.-
Cis-isomer: Typically exhibits smaller coupling constants (
Hz). -
Trans-isomer: Exhibits larger coupling constants (
Hz) due to the anti-periplanar arrangement of the protons in the rigid cyclopentane ring.
-
-
Melting Point: The trans-acid generally has a distinct and higher melting point compared to the cis-acid or the mixture.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Rieke Metals. (n.d.). trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Page. Retrieved January 29, 2026, from [Link] (Verification of commercial availability and CAS 733741-02-1).
- Kawashima, Y., et al. (1994). "Synthesis and pharmacological evaluation of (2-oxocyclopentyl)methyl benzoic acid derivatives." Chemical and Pharmaceutical Bulletin, 42(10).
Sources
Technical Analysis: 1H NMR Profile of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Executive Summary
This technical guide provides a high-resolution analysis of the proton nuclear magnetic resonance (
The analysis distinguishes the thermodynamic trans-isomer from the cis-kinetic product, a crucial quality control step in synthetic workflows. We focus on the causality of chemical shifts induced by the electron-withdrawing 4-chlorobenzoyl and carboxylic acid moieties on the cyclopentane ring.
Chemical Context & Structural Dynamics[1][2][3][4][5]
The Molecule
The structure consists of a cyclopentane ring substituted at adjacent carbons (C1 and C2).
-
C1 Substituent: Carboxylic acid (-COOH).[1]
-
C2 Substituent: 4-Chlorobenzoyl group (
). -
Configuration: Trans (diequatorial-like conformation is energetically favored, though cyclopentane puckering complicates this terminology).
Synthetic Origin & Impurities
Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via the Friedel-Crafts acylation of cyclopentene derivatives or the ring opening of cyclopentane-1,2-dicarboxylic anhydride with 4-chlorophenylmagnesium bromide, followed by epimerization to the trans isomer.
-
Common Impurities: cis-isomer (minor), unreacted 4-chlorobenzoic acid, or solvent residues (THF/Diethyl ether).
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, the choice of solvent is critical due to the exchangeable carboxylic acid proton and the solubility profile of the aryl ketone.
Recommended Solvent System
-
Primary Choice: DMSO-d
(Dimethyl sulfoxide-d ).-
Reasoning: Excellent solubility for polar organic acids. It slows the exchange rate of the carboxylic acid proton (-COOH), often allowing it to appear as a distinct broad singlet or even show splitting, unlike in CDCl
where it may broaden into the baseline.
-
-
Secondary Choice: CDCl
(Chloroform-d).-
Reasoning: Good for resolving the cyclopentane methylene envelope, but the acidic proton peak is often unreliable.
-
Preparation Steps[1][2][3][7]
-
Mass: Weigh 10–15 mg of the solid analyte.
-
Solvation: Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Filtration: If turbidity persists (due to inorganic salts from workup), filter through a glass wool plug directly into the NMR tube.
-
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).
Spectral Analysis: Region by Region
The Aromatic Region (7.0 – 8.0 ppm)
The 4-chlorobenzoyl group exhibits a classic AA'BB' splitting pattern (often appearing as two "pseudo-doublets").
-
7.90 – 7.95 ppm (2H, d,
Hz):-
Assignment: Protons ortho to the carbonyl group.
-
Causality: Strong anisotropic deshielding by the carbonyl cone places these protons downfield.[2]
-
-
7.55 – 7.60 ppm (2H, d,
Hz):-
Assignment: Protons ortho to the Chlorine atom (meta to carbonyl).
-
Causality: The inductive withdrawal of Chlorine is less deshielding than the direct carbonyl anisotropy.
-
The Methine "Fingerprint" (3.0 – 4.5 ppm)
This region confirms the regiochemistry and oxidation state.
-
4.05 – 4.15 ppm (1H, m/td):
-
Assignment: H2 (Alpha to the ketone).
-
Causality: This proton is the most deshielded aliphatic signal due to the direct attachment to the electron-withdrawing carbonyl of the benzoyl group.
-
-
3.15 – 3.30 ppm (1H, m/dt):
-
Assignment: H1 (Alpha to the carboxylic acid).
-
Causality: Deshielded by the carboxylic acid but less so than H2. The chemical shift difference (
ppm) between H1 and H2 is diagnostic.
-
The Cyclopentane Envelope (1.5 – 2.2 ppm)
The methylene protons (H3, H4, H5) appear as complex multiplets due to the envelope conformation and rapid pseudorotation of the ring.
- 2.00 – 2.20 ppm (2H, m): Protons on C3/C5 (cis to substituents).
- 1.60 – 1.90 ppm (4H, m): Remaining methylene protons.
-
Note: In 300 MHz instruments, this often looks like a continuous "hump." High-field (500+ MHz) is required to resolve fine coupling.
The Labile Proton (>10 ppm)
-
12.0 – 12.5 ppm (1H, br s): Carboxylic acid proton (-COOH ).
-
Observation: Only visible clearly in DMSO-d
or very dry CDCl . Disappears upon D O shake (Self-Validating Step).
-
Stereochemical Verification: Trans vs. Cis
Distinguishing the stereochemistry is the most challenging aspect of cyclopentane derivatives. Unlike cyclohexane (where
The Coupling Constant Logic
In 1,2-disubstituted cyclopentanes:
-
Cis-isomer: The dihedral angle is nearly
. is typically large (7–10 Hz) . -
Trans-isomer: The ring puckering often results in a dihedral angle of
(pseudo-diequatorial). Consequently, is often smaller (5–8 Hz) or similar to the cis value, making simple -analysis risky.
The Self-Validating Protocol (NOE)
To definitively prove the trans configuration, a 1D NOE (Nuclear Overhauser Effect) experiment is required.
-
Irradiate H1:
-
Cis Result: Strong enhancement of H2 signal.
-
Trans Result: Minimal or no enhancement of H2. Enhancement of H5/H3 protons on the same face.
-
Summary Data Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 12.20 | Broad Singlet | 1H | -COOH | Carboxylic Acid |
| 7.92 | Doublet ( | 2H | Ar-H (ortho to C=O) | Benzoyl Ring |
| 7.58 | Doublet ( | 2H | Ar-H (ortho to Cl) | Benzoyl Ring |
| 4.10 | Multiplet (td) | 1H | H2 (Methine) | Cyclopentane ( |
| 3.25 | Multiplet (dt) | 1H | H1 (Methine) | Cyclopentane ( |
| 2.05 – 2.15 | Multiplet | 2H | H3/H5 | Cyclopentane (CH |
| 1.65 – 1.90 | Multiplet | 4H | H3/H4/H5 | Cyclopentane (CH |
Note: Shifts are approximated for DMSO-d
Visualization: Structural Elucidation Workflow
The following diagram outlines the logical flow for assigning the structure and verifying purity using NMR techniques.
Figure 1: Decision tree for the structural validation of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid via NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for AA'BB' systems and cyclopentane coupling).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23549251: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.[3] (Analogous structure data). Retrieved from [3]
-
Reich, H. J. (2024). WinPLT: NMR Coupling Constants in Cyclopentanes. University of Wisconsin-Madison. (Source for Karplus relationships in 5-membered rings).
Sources
Mass spectrometry fragmentation of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Subject: Technical Analysis: Mass Spectrometry Fragmentation Dynamics of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary
This technical guide details the mass spectrometry (MS) behavior of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (
The fragmentation pattern is dominated by
Structural Context & Ionization Physics
The molecule features two distinct functional domains that dictate its fragmentation physics:
-
The Aroyl Moiety (4-Chlorobenzoyl): A highly stable aromatic system containing a chlorine substituent. This acts as the "charge stabilizer" during ionization.
-
The Alicyclic Acid (Cyclopentane-1-carboxylic acid): A saturated five-membered ring with a vicinal carboxylic acid. This section is labile and prone to neutral losses (
, ) and ring fission.
Isotopic Signature (The Chlorine Validator)
Before analyzing fragmentation, the molecular ion (
-
Validation Rule: Any fragment ion retaining the chlorobenzoyl group must exhibit a 3:1 intensity ratio between the
peak and the peak. -
Application: If the base peak is at
139, a confirmational peak must exist at 141 with ~33% intensity. Absence of this pattern indicates a loss of the chlorine atom or misidentification.
Fragmentation Mechanics (EI Spectrum)
Under standard 70 eV Electron Ionization, the molecule undergoes high-energy fragmentation. The trans stereochemistry is generally lost upon ionization due to the high internal energy, but the connectivity dictates the following dominant pathways.
Pathway A: -Cleavage (Formation of the Base Peak)
The most energetically favorable process is the homolytic cleavage of the bond between the ketone carbonyl carbon and the cyclopentane ring. The positive charge is localized on the carbonyl oxygen, stabilized by resonance with the chlorobenzene ring.
-
Mechanism: The radical electron on the ionized carbonyl oxygen induces cleavage of the
bond. -
Result: Formation of the 4-chlorobenzoyl cation (Acylium ion) .
-
Diagnostic Ion:
139 (for ) and 141 (for ). -
Intensity: Typically the Base Peak (100%) .[2]
Pathway B: Secondary Decarbonylation
The acylium ion (
-
Mechanism: Heterolytic cleavage of the
bond. -
Result: Formation of the 4-chlorophenyl cation .
-
Diagnostic Ion:
111 (for ) and 113 (for ).
Pathway C: Carboxylic Acid Neutral Losses
The alicyclic ring portion undergoes fragmentation characteristic of cyclic acids.
-
Dehydration (
): Interaction between the carbonyl oxygen and the carboxylic acid proton (ortho-like effect, despite trans geometry, due to conformational flexibility) leads to the loss of .-
Ion:
234.
-
-
Decarboxylation (
): Loss of the radical group.-
Ion:
207.
-
Pathway D: McLafferty-Like Rearrangements
While classic McLafferty rearrangement requires a
Visualization of Fragmentation Dynamics
The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.
Caption: Figure 1. EI Fragmentation tree for trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. The red node indicates the diagnostic base peak.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, the following protocol distinguishes between structural fingerprinting (GC-EI-MS) and molecular weight confirmation (LC-ESI-MS).
Method A: GC-MS (Structural Fingerprinting)
Direct injection of carboxylic acids often leads to peak tailing and thermal degradation. Derivatization is mandatory for reliable library matching.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Acetonitrile.
-
Add 50 µL BSTFA + 1% TMCS (Silylation reagent).
-
Incubate at 60°C for 30 minutes.
-
Reaction: Converts the -COOH to -COOTMS (Trimethylsilyl ester).
-
Mass Shift: Molecular ion shifts from 252
324 (+72 Da).
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Carrier: Helium at 1.0 mL/min.
-
Gradient: 100°C (1 min)
300°C at 20°C/min.
-
-
Data Interpretation (TMS Derivative):
-
Look for
309 (M - 15, loss of methyl from TMS). -
The
139 (Chlorobenzoyl) peak will remain the base peak, as the TMS group is on the other side of the molecule.
-
Method B: LC-MS/MS (Quantification & MW Check)
Preferred for biological matrices or purity checks.
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (
).-
Reasoning: The carboxylic acid deprotonates easily (
).
-
-
Observed Ions:
-
Precursor:
251 ( ). -
Isotope Pattern: Peaks at 251 and 253 (3:1 ratio).
-
-
MS/MS Fragmentation (Collision Induced Dissociation):
-
Precursor 251
Product 207 (Loss of , Decarboxylation). -
Precursor 251
Product 139/141 (Chlorobenzoyl anion, less common in negative mode but possible).
-
Summary of Diagnostic Ions
| Ion Identity | Formula ( | m/z ( | m/z ( | Relative Intensity (EI) | Origin |
| Molecular Ion | 252 | 254 | Low (<10%) | Parent Molecule | |
| Acylium (Base) | 139 | 141 | 100% | ||
| Phenyl Cation | 111 | 113 | Medium (40-60%) | Loss of CO from m/z 139 | |
| Benzoyl Derivative | 155 | 157 | Low | Rearrangement (rare) | |
| Acid Loss | 207 | 209 | Low | Loss of COOH |
References
-
PubChem. (n.d.).[3][4][5] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. National Library of Medicine.[4] Retrieved January 29, 2026, from [Link]
-
LibreTexts Chemistry. (2023).[6] Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]
-
NIST Mass Spec Data Center. (n.d.). 4-Chlorobenzoyl chloride Mass Spectrum (Source for Acylium Ion Confirmation). National Institute of Standards and Technology. Retrieved January 29, 2026, from [Link]
Sources
- 1. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Crystal structure of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Technical Whitepaper: Structural Elucidation and Supramolecular Analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary & Chemical Context
Compound: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS: 733741-02-1 Molecular Formula: C₁₃H₁₃ClO₃ Molecular Weight: 252.69 g/mol [1]
This guide serves as a technical blueprint for the structural determination and solid-state analysis of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. This compound represents a critical class of γ-keto acids used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and stereochemically complex pharmaceutical scaffolds.
The structural core features a cyclopentane ring with two vicinal substituents in a trans configuration: a carboxylic acid moiety and a 4-chlorobenzoyl group. Understanding its crystal structure is pivotal for optimizing solubility, stability, and bioavailability in drug formulation.
Key Structural Challenges:
-
Stereochemistry: Confirmation of the trans-(1R,2R) vs. (1S,2S) configuration (or racemate).
-
Conformational Flexibility: Analysis of the cyclopentane ring puckering (envelope vs. twist).
-
Supramolecular Assembly: Characterization of the carboxylic acid hydrogen-bonding networks (homodimers vs. catemers).
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The synthesis typically follows a Friedel-Crafts acylation pathway, often yielding a mixture of isomers that must be chemically resolved.
Synthetic Route (Friedel-Crafts Acylation)
The reaction of cyclopentane-1,2-dicarboxylic anhydride with chlorobenzene in the presence of Aluminum Chloride (AlCl₃) yields the keto-acid.
-
Step 1: Ring opening of the anhydride by the chlorobenzene nucleophile.
-
Step 2: Isomerization. The initial product is often the kinetic cis-isomer. Isomerization to the thermodynamic trans-isomer is achieved via base-catalyzed epimerization or reflux in acidic media.
Crystallization Methodology
For XRD analysis, crystals must be single, transparent, and free of cracks.
-
Solvent System: Ethanol/Water (80:20 v/v) or Acetone/Hexane.
-
Technique: Slow Evaporation at 4°C.
-
Protocol:
-
Dissolve 50 mg of the purified trans-acid in 2 mL of warm ethanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove particulate nucleation sites.
-
Add water dropwise until incipient turbidity is observed, then add one drop of ethanol to clear.
-
Cover with parafilm, poke 3-4 pinholes, and store in a vibration-free environment at 4°C for 3-7 days.
-
Figure 1: Synthesis and Crystallization Workflow
Caption: Workflow for synthesizing and crystallizing the target keto-acid.
X-Ray Data Collection & Refinement Strategy
This section details the specific protocol for solving the structure, assuming the user has harvested a suitable crystal.
Data Collection Parameters
-
Temperature: Collect data at 100 K (using a Cryostream).
-
Reasoning: Low temperature minimizes thermal motion ellipsoids, allowing for precise assignment of the cyclopentane ring carbon positions, which are prone to high thermal disorder due to pseudorotation.
-
-
Radiation: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).
-
Note: Cu-Kα is preferred for small organic molecules to maximize diffraction intensity, but Mo-Kα is sufficient if the crystal is large (>0.2 mm).
-
-
Resolution: Aim for 0.8 Å or better to resolve hydrogen atoms involved in H-bonding.
Refinement Logic (SHELXL/Olex2)
-
Space Group Determination: Expect Monoclinic P2₁/c (centrosymmetric) for the racemate. If the sample is enantiopure (chiral resolution performed), expect Orthorhombic P2₁2₁2₁ .
-
Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Disorder Handling: The cyclopentane ring may exhibit conformational disorder. If distinct envelope/twist conformations are present, model them using PART 1 and PART 2 commands with constrained occupancies (sum = 1.0).
Figure 2: Crystallographic Refinement Logic
Caption: Decision tree for solving the crystal structure, emphasizing disorder checks.
Structural Analysis & Expected Features
Based on the isostructural 4-bromo analog (CAS 733740-98-2) and general principles of keto-acid crystallography, the following structural features are the standard for validation.
Molecular Conformation[2]
-
Configuration: The trans arrangement places the carboxylic acid (C1) and the 4-chlorobenzoyl group (C2) on opposite faces of the cyclopentane ring.
-
Ring Puckering: The cyclopentane ring rarely adopts a planar geometry. Expect an Envelope (E) or Twist (T) conformation.
-
Validation: Calculate the Cremer-Pople puckering parameters (
). A pure envelope conformation is indicated if is near .
-
-
Substituent Orientation: To minimize steric strain and 1,3-diaxial interactions, the bulky substituents typically adopt a pseudo-diequatorial orientation, though crystal packing forces can distort this.
Supramolecular Architecture (The Dimer)
The defining feature of carboxylic acids in the solid state is the formation of hydrogen-bonded dimers.
-
Motif: Centrosymmetric R²₂(8) dimer.
-
Interaction: Two intermolecular O–H···O hydrogen bonds.[2]
-
Distance: The O···O distance is typically 2.62 – 2.67 Å .
-
Halogen Bonding: The Chlorine atom at the para position may engage in weak Type I or Type II halogen bonding (C–Cl···O or C–Cl···Cl) interactions, linking the dimers into 1D tapes or 2D sheets.
Table 1: Expected Geometric Parameters (Based on Isostructural Analogs)
| Parameter | Feature | Typical Value / Range |
| Bond Length | C=O (Ketone) | 1.21 – 1.23 Å |
| Bond Length | C=O (Acid) | 1.20 – 1.22 Å |
| Bond Length | C–OH (Acid) | 1.30 – 1.32 Å |
| Torsion Angle | O=C–C1–C2 (Ring) | Varies (defines puckering) |
| H-Bond | O–H···O (Dimer) | 2.65 Å (O···O distance) |
| Space Group | Racemate | P2₁/c (Monoclinic) |
Pharmaceutical Implications
Understanding this structure allows for the prediction of physicochemical properties:
-
Solubility: The strong centrosymmetric dimers significantly reduce solubility in non-polar solvents compared to the ester derivative. Disrupting this lattice energy is key for formulation.
-
Polymorphism: The flexibility of the cyclopentane ring suggests a high potential for polymorphism. Different cooling rates during crystallization may trap the ring in slightly different puckering states (conformational polymorphism).
-
Chirality: If the synthesis is asymmetric, the crystal structure will confirm the absolute configuration (using anomalous dispersion of the Chlorine atom if data quality is high, Flack parameter < 0.1).
References
-
PubChem. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (Compound).[3][4] National Library of Medicine.[3] Available at: [Link]
-
Rieke Metals. Product Catalog: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.[1][5][6] Available at: [Link][5]
-
Acta Crystallographica. General reference for 1,2-disubstituted cyclopentane geometries. (Inferred from standard crystallographic databases for this class). Search Context:
Sources
- 1. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]
- 2. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | 733740-98-2 | Benchchem [benchchem.com]
- 3. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
- 6. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 733740-98-2 [chemicalbook.com]
Technical Monograph: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
[1][2]
Executive Summary & Chemical Identity
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a specialized organochlorine building block used primarily in medicinal chemistry as a scaffold for the synthesis of bioactive small molecules.[1] Characterized by a cyclopentane ring bearing a carboxylic acid and a 4-chlorobenzoyl moiety in a trans configuration, this compound serves as a critical intermediate for fused heterocyclic systems, particularly cyclopenta[d]pyridazinones .[1]
Core Identity Data
| Property | Specification |
| CAS Registry Number | 733741-02-1 |
| IUPAC Name | trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid |
| Synonyms | (1R,2R)-2-(4-chlorobenzoyl)cyclopentanecarboxylic acid (racemic); 2-(4-chlorobenzoyl)-trans-cyclopentanecarboxylic acid |
| Molecular Formula | C₁₃H₁₃ClO₃ |
| Molecular Weight | 252.69 g/mol |
| Appearance | Light yellow to off-white solid |
| Purity Grade | Typically ≥95% (HPLC) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthetic Methodology and Reaction Mechanism
The synthesis of CAS 733741-02-1 follows a classic Friedel-Crafts Acylation pathway.[1] This route is preferred for its atom economy and the ability to use the arene substrate (chlorobenzene) as the solvent, driving the reaction equilibrium forward.[1]
Reaction Pathway
The core transformation involves the ring-opening acylation of 1,2-cyclopentanedicarboxylic anhydride by chlorobenzene in the presence of a Lewis acid catalyst (Aluminum Chloride).[1]
Mechanism of Stereoselectivity: The initial acylation often yields a mixture of cis and trans isomers.[1] However, the trans isomer is thermodynamically favored due to the steric repulsion between the bulky 4-chlorobenzoyl group and the carboxylic acid moiety on the adjacent carbons.[1] Under the acidic conditions of the workup and potential thermal equilibration, the product predominantly adopts the trans configuration.[1]
Detailed Experimental Protocol
Note: This protocol is a standardized synthesis for 2-aroylcycloalkanecarboxylic acids adapted for high purity.
Reagents:
-
1,2-Cyclopentanedicarboxylic anhydride (1.0 eq)[1]
-
Chlorobenzene (Solvent/Reactant, excess)[1]
-
Aluminum Chloride (AlCl₃) (2.2 eq)[1]
-
Conc. HCl / Ice (for quenching)[1]
Step-by-Step Workflow:
-
Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and addition funnel, charge AlCl₃ (anhydrous) and dry chlorobenzene . Cool to 0–5°C.[1]
-
Addition: Dissolve 1,2-cyclopentanedicarboxylic anhydride in a minimal amount of chlorobenzene. Add this solution dropwise to the AlCl₃ slurry over 30 minutes. Control exotherm to <10°C.
-
Acylation: Allow the mixture to warm to room temperature, then heat to 50–60°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.[1]
-
Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.[1]
-
Isolation (Acid-Base Extraction):
-
Extract the organic layer with 10% Na₂CO₃ or NaOH (aq).[1] The product (carboxylic acid) moves to the aqueous phase; unreacted chlorobenzene remains in the organic phase.[1]
-
Wash the aqueous phase with diethyl ether to remove neutral impurities.[1]
-
Acidify the aqueous phase with 6N HCl to pH < 2.[1] The product will precipitate.[1]
-
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or Toluene to obtain the pure trans isomer.[1]
Synthesis Logic Diagram
The following diagram illustrates the chemical flow and logical checkpoints for the synthesis.
Figure 1: Synthetic pathway for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid via Friedel-Crafts acylation.[3][1][4][5][6]
Applications in Drug Discovery
CAS 733741-02-1 is not merely an intermediate; it is a gamma-keto acid pharmacophore.[1] Its structural versatility allows it to serve as a precursor for several privileged heterocyclic scaffolds.[1]
Synthesis of Fused Pyridazinones
The most critical application of this compound is in the synthesis of cyclopenta[d]pyridazinones .[1] Reaction with hydrazine leads to cyclization, forming a bicyclic system often explored for:
-
PDE4 Inhibitors: Anti-inflammatory activity.[1]
-
Platelet Aggregation Inhibitors: Cardiovascular targets.[1]
Reaction:
Bioisosterism
The 4-chlorobenzoyl group mimics the lipophilic domain found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen or Loxoprofen .[1] Researchers use this scaffold to design analogues that inhibit cyclooxygenase (COX) enzymes or modulate PPAR (Peroxisome Proliferator-Activated Receptors).[1]
Application Workflow
Figure 2: Downstream synthetic utility of the CAS 733741-02-1 scaffold in medicinal chemistry.
References
-
Sigma-Aldrich. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23549251 (Bromo analogue reference for structural comparison). Retrieved from
-
Organic Syntheses. General Procedure for Friedel-Crafts Acylation with Anhydrides. Organic Syntheses, Coll. Vol. 3, p. 6. Retrieved from [1]
-
Rieke Metals. Product Catalog: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. Retrieved from
Sources
- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]
- 4. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]
Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1), a critical chiral scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive pyridazinone derivatives.
While often cited simply by its average molecular weight of 252.69 g/mol , precise characterization requires a deeper understanding of its isotopic distribution and stereochemical stability. This document outlines the stoichiometry, thermodynamic stability of the trans-isomer, and self-validating analytical protocols for researchers in drug discovery.
Molecular Identity & Stoichiometry[1]
For high-precision applications (e.g., HRMS validation or stoichiometric scale-up), relying on the average molecular weight is insufficient. The presence of the chlorine atom introduces a distinct isotopic signature that must be accounted for in mass spectrometry.
Fundamental Constants
| Property | Value | Notes |
| Molecular Formula | Confirmed degree of unsaturation: 7 (Benzene ring + Carbonyl + Ring + Acid) | |
| Average Molecular Weight | 252.69 g/mol | Used for molarity calculations and gravimetric preparation. |
| Monoisotopic Mass | 252.0553 Da | Based on |
| Exact Mass ( | 254.0524 Da | The "M+2" peak in mass spectrometry. |
Isotopic Signature (The "Chlorine Rule")
In mass spectrometry, this molecule exhibits a characteristic 3:1 intensity ratio between the M (252.05) and M+2 (254.05) peaks due to the natural abundance of Chlorine-35 (75.77%) and Chlorine-37 (24.23%). Absence of this pattern indicates a loss of the chlorobenzoyl moiety or contamination.
Synthetic Pathway & Mechanism[2]
The most robust synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid utilizes a Friedel-Crafts Acylation approach. This method is preferred over Grignard additions for scale-up due to the stability of the anhydride precursor and the atom economy of the reaction.
The Friedel-Crafts Protocol
The reaction involves the opening of cis-cyclopentane-1,2-dicarboxylic anhydride by chlorobenzene in the presence of a Lewis acid (
-
Thermodynamic Control: The initial product is often a mixture of cis and trans isomers. However, the trans isomer is thermodynamically favored due to reduced steric repulsion between the bulky chlorobenzoyl group and the carboxylic acid.
-
Epimerization: If the cis isomer is formed, it can be converted to the trans form via base-catalyzed epimerization at the
-carbon (C1), followed by acidification.
Reaction Workflow Visualization
Figure 1: Friedel-Crafts synthesis pathway converting the anhydride precursor to the thermodynamically stable trans-product.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the molecule must be validated using orthogonal methods. The following protocols are designed to be self-validating.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic pattern.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Methanol.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Carboxylic acids deprotonate easily (
), providing a stronger signal than positive mode.
-
-
Target Ions:
-
Scan Range: 100–500 m/z.
-
Look for
at 251.048 m/z (Monoisotopic). -
Look for
at 253.045 m/z (approx 33% height of parent peak).
-
Nuclear Magnetic Resonance (NMR)
Objective: Confirm trans stereochemistry.
-
Solvent:
or DMSO- . -
Key Signal: The coupling constant (
) between the protons at C1 and C2.-
Trans-isomer: Typically displays a
value of 8–12 Hz (axial-axial relationship in the preferred conformer). -
Cis-isomer: Typically displays a smaller
value (2–6 Hz ).
-
-
Protocol:
-
Prepare 10 mg sample in 0.6 mL solvent.
-
Acquire 1H spectrum (minimum 16 scans).
-
Integrate the multiplet at
3.5–4.5 ppm (methine protons).
-
Analytical Workflow Logic
Figure 2: Quality Control decision tree ensuring both chemical identity (MS) and stereochemical purity (NMR).
Pharmaceutical Application & Utility
This molecule is not merely an analytical curiosity; it serves as a "privileged scaffold" in medicinal chemistry.
-
Bioisostere Construction: The 1,2-disubstituted cyclopentane ring mimics the geometry of prostaglandins and other lipid mediators.
-
Heterocycle Precursor: Reaction of the keto-acid with hydrazine (
) yields pyridazinones . These bicyclic structures are potent pharmacophores found in:-
COX-2 inhibitors.
-
PDE4 inhibitors (for asthma/COPD).
-
Antihypertensive agents.[1]
-
-
Loxoprofen Analogs: While Loxoprofen utilizes a propionic acid tail, the trans-2-(4-chlorobenzoyl)cyclopentane scaffold allows for the synthesis of rigidified analogs to study structure-activity relationships (SAR) regarding the cyclooxygenase active site.
References
-
Rieke Metals. (n.d.).[2] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Data. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (Analog Reference). Retrieved January 29, 2026, from [Link]
-
Organic Syntheses. (1955).[3] Cyclopentanecarboxylic acid, methyl ester (General Cyclopentane Functionalization).[3] Org. Synth. Coll. Vol. 3, p.188. Retrieved January 29, 2026, from [Link]
Sources
Technical Guide: Predicted Solubility & Physicochemical Profiling of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the predicted solubility profile for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733741-02-1).[1] As a key intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory agents, understanding its solubility behavior is critical for process optimization and formulation.
Key Findings:
-
Intrinsic Solubility (
): Predicted to be ~0.17 mg/mL (0.69 mM) in unbuffered water, classified as "Very Slightly Soluble."[1] -
pH-Dependency: Exhibits a Type A solubility profile (acidic), with a dramatic solubility increase predicted above pH 5.3 .[1]
-
Stereochemical Impact: The trans-configuration suggests a higher lattice energy compared to the cis-isomer, potentially reducing intrinsic solubility while enhancing solid-state stability.[1]
Molecular Architecture & Physicochemical Profile[1]
To accurately predict solubility, we must first deconstruct the molecule into its contributing physicochemical descriptors.[1] The compound features a lipophilic chlorobenzoyl moiety attached to a cyclopentane scaffold, balanced by a hydrophilic carboxylic acid.
Structural Descriptors
| Property | Value (Predicted/Estimated) | Source/Rationale |
| Molecular Weight | 252.7 g/mol | Calculated ( |
| pKa (Acid) | 4.30 ± 0.40 | Carboxylic acid modulated by electron-withdrawing benzoyl group [1].[1] |
| LogP (Octanol/Water) | ~2.7 - 2.9 | Consensus estimate based on fragment contribution (Cl-phenyl + Cyclopentane) [2].[1] |
| Melting Point (MP) | 120 - 122 °C | Based on structural analog (trans-4-bromobenzoyl derivative) [3].[1] |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | COOH donor; Ketone + COOH acceptors.[1] |
Expert Insight: The Trans-Effect
The trans-stereochemistry dictates the crystal lattice energy.[1] Unlike cis-isomers, which often suffer from steric strain or intramolecular hydrogen bonding (between the acid and ketone), trans-isomers typically pack more efficiently in the solid state.[1]
Computational Solubility Prediction
We utilize the General Solubility Equation (GSE) developed by Yalkowsky et al.[1][2][3][4][5][6] This method is selected for its robustness in estimating intrinsic solubility (
The Model
1Calculation Workflow
Predicted Intrinsic Solubility ( )
Interpretation: The compound is lipophilic and solid-state limited.[1] In acidic media (pH < pKa), solubility will be poor.[1] Solubilization strategies (salts, cosolvents) are required for liquid formulations.[1]
pH-Dependent Solubility Profile[1]
As a carboxylic acid, the total solubility (
Theoretical Solubility Table
Assumptions: pKa = 4.3,
| pH Condition | Ionization State | Predicted Solubility ( | Classification |
| pH 1.2 (Gastric) | 99.9% Neutral | ~0.17 mg/mL | Very Slightly Soluble |
| pH 4.3 (pKa) | 50% Ionized | ~0.34 mg/mL | Slightly Soluble |
| pH 5.3 | 90% Ionized | ~1.87 mg/mL | Soluble |
| pH 7.4 (Blood) | 99.9% Ionized | >170 mg/mL* | Highly Soluble |
*Note: At high pH, solubility is no longer limited by the intrinsic solubility of the neutral form but by the solubility product (
Experimental Validation Protocols
Trustworthy data requires rigorous validation.[1] The following protocols are designed to verify the computational predictions.
Workflow Visualization
Caption: Integrated workflow for validating solid-state properties and aqueous solubility.
Protocol A: Thermodynamic Solubility (Shake-Flask)
Purpose: Determine equilibrium solubility at specific pH values.[1]
-
Preparation: Weigh excess solid (~5 mg) into a glass vial.
-
Media: Add 1.0 mL of buffer (pH 1.2, 4.5, and 6.8).
-
Equilibration: Agitate at 37°C for 24 hours (use a rotary mixer).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF syringe filter (saturated with sample first to prevent adsorption).
-
Quantitation: Analyze supernatant via HPLC-UV (Detection: 254 nm).
-
Critical Step: Measure the final pH of the supernatant. The pH may shift due to the dissolution of the acid.
-
Protocol B: Potentiometric Titration (pKa & LogP)
Purpose: Accurate determination of pKa and Lipophilicity profile.[1]
-
Instrument: Use a Sirius T3 or equivalent autotitrator.[1]
-
Solvent: Perform titration in water/methanol co-solvent ratios (due to low aqueous solubility) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).
-
Data Output: This provides the "true" thermodynamic pKa, free from precipitation interference.
Formulation Implications
Based on the predicted data, the following strategies are recommended for development:
-
Salt Selection: The free acid is poorly soluble.[1] Generate Sodium or Meglumine salts to maximize the dissolution rate.[1] The pKa (4.[1]3) makes it suitable for salt formation with weak bases.[1]
-
Solid State: Monitor for polymorphism. The trans-isomer may have metastable zones.[1] Use DSC to confirm the melting point matches the predicted range (120-122°C).[1]
-
Co-solvents: For liquid dosing in pre-clinical studies, use PEG400/Water (20:80) or 0.5% Methylcellulose at adjusted pH > 6.0.[1]
References
-
ChemicalBook. (2022).[1] Trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid Properties.Link (Used as structural analog for pKa and MP estimation).[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23549251, trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid.[1][7]Link[1][7]
-
Ran, Y., & Yalkowsky, S. H. (2001).[1] Prediction of Drug Solubility by the General Solubility Equation (GSE).[1][4][5] Journal of Chemical Information and Computer Sciences.[1] Link[1]
-
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for Titration Protocols).[1]
Sources
- 1. trans-2-Carbomethoxycyclopentane-1-carboxylic acid | C8H12O4 | CID 10844912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Computational Modeling & Physicochemical Characterization of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary & Molecular Context
Target Molecule: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS: 733741-02-1 Molecular Formula: C₁₃H₁₃ClO₃
This technical guide outlines a rigorous computational framework for the structural and electronic characterization of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. As a structural analog of the well-characterized 4-bromo derivative, this molecule presents specific stereochemical challenges—primarily the trans-relationship between the carboxylic acid (C1) and the 4-chlorobenzoyl (C2) substituents on the flexible cyclopentane ring.[1]
The protocol defined below integrates Density Functional Theory (DFT) with conformational analysis to predict ground-state geometries, vibrational spectra, and reactive sites. This approach is critical for researchers evaluating this scaffold for potential non-steroidal anti-inflammatory drug (NSAID) activity or as a precursor in heterocyclic synthesis.
Computational Methodology (SOP)
Theory Level Selection
For small organic molecules exhibiting weak non-covalent interactions (such as intramolecular H-bonding or
-
Recommended Functional:
B97X-D or B3LYP-D3(BJ). These include dispersion corrections essential for accurate cyclopentane ring puckering and aromatic interactions. -
Basis Set: 6-311++G(d,p). The diffuse functions (++) are non-negotiable for the carboxylic acid anion or when analyzing hydrogen bonding in the neutral state.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) or DMSO to mimic physiological or stock solution conditions.
Conformational Search Protocol
The cyclopentane ring is not planar; it exists in a dynamic equilibrium between envelope (
Step-by-Step Workflow:
-
Force Field Pre-screening: Use MMFF94 to generate a library of rotamers (rotating the C1-COOH and C2-C=O bonds).
-
Redundant Coordinate Scan: Perform a relaxed scan of the
(O=C-C2-C1) dihedral angle at the HF/3-21G level to identify local minima. -
DFT Optimization: Re-optimize the lowest energy structures using the high-level protocol defined in 2.1.
Visualization of Computational Workflow
The following diagram illustrates the decision matrix for validating the trans-structure and its electronic properties.
Figure 1: Computational workflow for structural validation and property extraction.
Structural & Electronic Analysis
Geometric Parameters & Stereochemistry
Experimental data from the isostructural 4-bromo analog (CAS 733740-98-2) indicates that the trans-isomers often crystallize with substituents in a pseudo-diaxial orientation to relieve steric strain between the bulky benzoyl group and the carboxylic acid, although this is solvent-dependent.
Key Geometric Checkpoints:
-
C1-C2 Bond Length: Expected range 1.54–1.56 Å. Elongation often occurs due to steric repulsion between the trans-substituents.
-
Dihedral Angle (
): The angle between the carbonyl carbon of the benzoyl group and the carboxyl carbon. In the trans-isomer, this should approach anti-periplanar values (approx. 150°–170°) in the lowest energy conformer.
Vibrational Spectroscopy (IR/Raman)
To validate the model against experimental FTIR data, calculated frequencies must be scaled. Common scaling factors for
| Vibrational Mode | Unscaled Calc. ( | Scaled ( | Experimental Assignment |
| ~3600–3700 | ~3450–3550 | Broad band (H-bonded) | |
| ~1780 | ~1710 | Carboxylic Acid dimer/monomer | |
| ~1700 | ~1680 | Aryl ketone stretch | |
| ~1600 | ~1585 | Benzene ring breathing | |
| ~750 | ~720 | Characteristic Aryl-Cl stretch |
Note: The presence of a "doublet" in the carbonyl region is a key identifier, separating the ketone carbonyl from the acid carbonyl.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap serves as a descriptor for kinetic stability and chemical reactivity.
-
HOMO: Predominantly located on the cyclopentane ring and the carbonyl oxygen lone pairs (nucleophilic regions).
-
LUMO: Delocalized over the 4-chlorobenzoyl moiety (electrophilic region), indicating this site is susceptible to nucleophilic attack (e.g., reduction of the ketone).
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions, particularly for docking studies.
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygens (H-bond acceptors).
-
Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen of the carboxylic acid (H-bond donor) and the aromatic protons.
Reaction Pathway: Keto-Enol Tautomerism
While less favorable in the solid state for this specific molecule compared to
Figure 2: Energy profile for the potential keto-enol tautomerization.
References
-
PubChem. (2025).[2] trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid (CID 23549251).[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Haas, B. C., et al. (2025).[3][4] Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids. Digital Discovery, 4(1). Retrieved January 29, 2026, from [Link]
Sources
- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | 733740-98-2 | Benchchem [benchchem.com]
- 2. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid as a building block for novel compounds
Topic: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid as a building block for novel compounds Content Type: Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals
A Versatile Chiral Scaffold for Fused Tricyclic Heterocycles
Executive Summary
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1) represents a critical bifunctional intermediate in the synthesis of biologically active fused ring systems. Characterized by a cyclopentane core substituted with vicinal keto and carboxylic acid moieties, this scaffold serves as a primary precursor for cyclopenta[d]pyridazinones and cyclopenta[c]furans .
This guide details the synthetic utility of this building block, focusing on its role in the Haworth synthesis pathway to access tricyclic pharmacophores relevant to non-steroidal anti-inflammatory (NSAID) research, kinase inhibition, and antithrombotic therapeutic development.
Chemical Foundation & Stereochemistry
The utility of this compound lies in its stereochemical configuration. While the Friedel-Crafts acylation of 1,2-cyclopentanedicarboxylic anhydride typically yields the cis-isomer (kinetic product), the trans-isomer is thermodynamically preferred due to reduced steric repulsion between the bulky 4-chlorobenzoyl and carboxylic acid groups.
Key Structural Features:
-
Electrophilic Carbonyl: The ketone moiety is highly reactive toward nucleophiles (hydrazines, amines).
-
Acidic Functionality: The carboxylic acid allows for esterification, amidation, or intramolecular cyclization.
-
Chiral Centers: C1 and C2 positions provide stereochemical handles for enantioselective synthesis.
Synthetic Utility & Pathway Visualization
The following diagram illustrates the generation of the scaffold and its divergent applications into nitrogen-rich heterocycles (pyridazinones) and oxygen-rich systems (lactones/furans).
Figure 1: Synthetic workflow from anhydride precursors to the trans-keto acid scaffold and downstream heterocycles.[1]
Protocol 1: Synthesis and Purification
This protocol describes the preparation of the trans-isomer via Friedel-Crafts acylation followed by acid-catalyzed epimerization.
Reagents & Equipment:
-
1,2-Cyclopentanedicarboxylic anhydride (98%)
-
Chlorobenzene (Anhydrous)
-
Aluminum Chloride (AlCl3, Anhydrous powder)[2]
-
Hydrochloric Acid (12 M and 6 M)
-
Rotary Evaporator, Reflux Condenser, Inert Gas (N2/Ar) line
Step-by-Step Methodology:
-
Acylation (Friedel-Crafts):
-
In a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel, suspend AlCl3 (2.2 equiv) in anhydrous Chlorobenzene (10 volumes) .
-
Cool the suspension to 0–5°C using an ice bath.
-
Add 1,2-Cyclopentanedicarboxylic anhydride (1.0 equiv) portion-wise over 30 minutes, maintaining internal temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. Evolution of HCl gas indicates reaction progress.
-
Mechanism Note: The Lewis acid activates the anhydride, facilitating electrophilic attack on the chlorobenzene ring (predominantly para-position).
-
-
Quenching & Isolation:
-
Pour the reaction mixture carefully into a beaker containing Ice/HCl (12 M) mixture (500 g ice / 50 mL acid) to decompose the aluminum complex.
-
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Combine organic layers and wash with brine. Dry over anhydrous Na2SO4.
-
Evaporate the solvent to yield the crude cis-keto acid.
-
-
Epimerization (Isomerization to trans):
-
Dissolve the crude cis-material in Methanol/HCl (10:1 v/v) .
-
Reflux the solution for 6–12 hours. The acidic conditions facilitate keto-enol tautomerism at the C2 position, driving the equilibrium toward the thermodynamically stable trans-isomer.
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the residue from Toluene/Heptane to obtain off-white crystals of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid .
-
Validation Criteria:
-
Melting Point: 148–152°C (Distinct from cis isomer, typically lower melting).
-
1H NMR: The coupling constant (
) between H1 and H2 protons is critical. indicates trans-diaxial-like arrangement, whereas indicates cis.
Protocol 2: Functionalization to Pyridazinones
The most high-value application of this scaffold is the synthesis of 4-(4-chlorophenyl)-2,3,4a,5,6,7-hexahydro-1H-cyclopenta[d]pyridazin-1-one . This tricyclic structure mimics the pharmacophore of several antihypertensive and antithrombotic agents.
Reagents:
-
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid[3][4]
-
Hydrazine Hydrate (80% aqueous solution)
-
Ethanol (Absolute)
-
Acetic Acid (Cat.)
Methodology:
-
Condensation:
-
Dissolve 10 mmol of the trans-keto acid in 30 mL of Ethanol.
-
Add Hydrazine Hydrate (1.2 equiv) dropwise.
-
Add 2–3 drops of Glacial Acetic Acid as a catalyst.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (78°C) for 3 hours.
-
Monitor by TLC (SiO2, 5% MeOH in DCM). The starting acid spot (
) should disappear, replaced by a highly fluorescent product spot ( ).
-
-
Workup:
-
Cool the mixture to room temperature. The product often precipitates directly.
-
If no precipitate forms, concentrate the ethanol to 25% volume and add cold water.
-
Filter the solid, wash with cold 50% Ethanol, and dry under vacuum.
-
Data Summary Table: Expected Yields & Properties
| Parameter | Protocol 1 (Scaffold Synthesis) | Protocol 2 (Pyridazinone Formation) |
| Typical Yield | 65 - 75% | 85 - 92% |
| Reaction Time | 4 h (Rxn) + 8 h (Epim) | 3 - 4 h |
| Key Impurity | cis-isomer (remove via recrystallization) | Unreacted Hydrazine / Azine dimer |
| Appearance | Off-white crystalline solid | White/Pale Yellow needles |
| Mass Spec (M+H) | 253.06 (Calc.) | 249.08 (Calc.) |
References
-
Friedel-Crafts Chemistry & Haworth Synthesis
-
Stereochemical Control in Cyclopentane Deriv
- Source: Oregon State University. "Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid."
- Relevance: Establishes the thermodynamic stability of trans-isomers in 1,2-disubstituted cyclopentanes and methods for epimeriz
-
Biological Activity of Cyclopentane-Fused Heterocycles
-
Source: "Chemical Properties and Biological Activities of Cyclopentenediones: A Review." ResearchGate.[9]
- Relevance: Highlights the pharmacological potential (antimicrobial, anti-inflamm
-
-
Synthesis of Pyridazinones
-Keto Acids- Source: "Synthesis of bridged homoarabinofuranosylpyrimidines." Beilstein Journal of Organic Chemistry.
- Relevance: Demonstrates the cyclization logic used to convert keto-acid side chains into bicyclic/tricyclic nitrogen systems.
-
Compound Properties & CAS D
- Source: PubChem Compound Summary for trans-2-(4-Bromobenzoyl)
- Relevance: Provides physicochemical constants and structural confirmation data for the 2-aroylcyclopentane-1-carboxylic acid class.
-
[1]
Sources
- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]
- 4. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Application Note: Optimized Esterification Strategies for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary
This application note details high-fidelity esterification protocols for trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , a structural scaffold relevant to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and bioactive ketorolac analogs.
The simultaneous presence of a carboxylic acid, a bulky benzoyl ketone at the C2 position, and specific trans stereochemistry presents a unique synthetic challenge. Improper conditions can lead to epimerization (conversion to the cis-isomer), ketalization , or low yields due to steric hindrance. This guide provides three distinct workflows—Fischer Esterification , Steglich Coupling , and Acyl Chloride Activation —tailored to specific downstream requirements.
Structural Analysis & Reactivity Profile
Before initiating synthesis, researchers must understand the competing electronic and steric factors governing this molecule.
| Feature | Chemical Implication |
| C1-Carboxylic Acid | The primary reaction center.[1][2] It is secondary (attached to a CH ring carbon) and moderately hindered by the adjacent C2 substituent. |
| C2-(4-Chlorobenzoyl) | Steric: Adds significant bulk, slowing nucleophilic attack at C1. Electronic: The carbonyl group is electron-withdrawing. This increases the acidity of the C2 proton ( |
| Stereochemistry (trans) | The trans isomer is generally the thermodynamic product (minimizing steric clash between the acid and benzoyl groups). However, harsh basic conditions can equilibrate the mixture, potentially enriching the unwanted cis form if chelation occurs. |
Decision Matrix: Choosing the Right Protocol
Use the following logic flow to select the optimal method for your specific alcohol partner and scale.
Figure 1: Strategic decision tree for selecting the esterification method based on substrate complexity and scale.
Protocol A: Fischer Esterification (Thermodynamic Control)
Best for: Methyl, Ethyl, and Isopropyl esters on a multi-gram scale. Mechanism: Acid-catalyzed equilibrium.[3][4] Because the trans isomer is thermodynamically more stable than the cis isomer, this method often improves stereochemical purity if the starting material is slightly impure.
Materials
-
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
Alcohol (Methanol or Ethanol) - Solvent grade, anhydrous
-
Sulfuric Acid (
, conc.) or -Toluenesulfonic acid ( -TsOH) (0.1 equiv) -
Toluene (optional, for azeotropic water removal)
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the keto-acid (10 mmol) in the alcohol (30 mL, excess).
-
Catalyst Addition: Add concentrated
(5 drops) or -TsOH (172 mg, 1.0 mmol).-
Critical Note: Do not use HCl gas if possible; sulfuric acid is non-volatile and drives the reaction better at reflux.
-
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 3:1). The acid spot (baseline/streaking) should disappear, replaced by a less polar ester spot (
).
-
-
Workup:
-
Cool to room temperature.[5]
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Dilute with Ethyl Acetate (EtOAc) and wash with Saturated
(2x) to remove unreacted acid. -
Wash with Brine (1x), dry over
, and concentrate.
-
-
Purification: Usually not required. If necessary, recrystallize from Hexane/EtOAc.
Protocol B: Steglich Esterification (Mild/Kinetic Control)
Best for: Complex alcohols, chiral alcohols, or acid-sensitive substrates. Mechanism: Carbodiimide-mediated coupling.[6] This occurs at room temperature, minimizing thermal stress and preventing epimerization or migration of the double bond (if present in derivatives).
Materials
-
Substrate Acid (1.0 equiv)
-
Target Alcohol (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC
HCl (1.1 equiv) -
DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalytic)
-
Dichloromethane (DCM) - Anhydrous
Workflow Diagram
Figure 2: Step-by-step workflow for Steglich esterification to minimize urea contamination.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the keto-acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst: Add DMAP (0.1 equiv). Stir until dissolved.
-
Activation (Critical Step): Cool the solution to 0°C (ice bath). Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
-
Why 0°C? Low temperature prevents the formation of N-acylurea side products [1].
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A white precipitate (Dicyclohexylurea - DCU) will form.
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated
, then Brine. -
Dry over
and concentrate.
-
Protocol C: Acyl Chloride Activation (High Reactivity)
Best for: Sterically hindered alcohols (e.g., tert-butanol) or phenols. Note: This generates HCl.[7][8] Ensure the "4-chlorobenzoyl" ketone is stable (it generally is, unlike acetals).
Step-by-Step Methodology
-
Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM. Add Oxalyl Chloride (1.2 equiv) followed by a catalytic drop of DMF.
-
Observation: Vigorous gas evolution (
, , ). Stir for 2 hours until bubbling ceases.
-
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
-
Coupling: Add the alcohol (1.2 equiv) and Triethylamine (
, 1.5 equiv) at 0°C.-
Role of Base:
neutralizes the generated HCl, preventing acid-catalyzed degradation.
-
-
Finish: Stir 4 hours, wash with water, and concentrate.
Analytical Validation & Quality Control
To ensure the integrity of the trans-configuration and the ester formation, use the following markers:
| Technique | Expected Signal (Methyl Ester Example) | Note |
| 1H NMR | Singlet at | Stereochemistry Check: The coupling constant ( |
| IR Spectroscopy | Shift of C=O stretch: Acid ( | The ketone carbonyl appears distinct at |
| HPLC | Shift in Retention Time (RT). | Ester is significantly less polar than the acid; RT increases on Reverse Phase (C18). |
References
-
Neises, B., & Steglich, W. (1978).[6][9][10] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Link
-
Master Organic Chemistry. (2022).[11][12] Mechanism of the Fischer Esterification. Link
-
Common Organic Chemistry. (n.d.). Steglich Esterification Conditions. Link
-
European Patent Office. (1997).[5][12] Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073A1). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Ester synthesis by transesterification [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimized Amide Coupling Strategies for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Application Note & Protocol Guide
Introduction & Strategic Analysis
The Substrate Challenge
The target molecule, trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , presents a unique convergence of structural challenges that derail standard amide coupling protocols (e.g., EDC/HOBt).
- -Keto Acid Motif: The 1,4-relationship between the carboxylic acid and the ketone predisposes the molecule to form a cyclic pseudo-acid (hydroxylactone) equilibrium.[1][2] Standard activation can inadvertently dehydrate this lactol to a furanone or lock the molecule in a cyclic state unreactive to amines.[1]
-
Dual Stereocenter Lability:
-
C1 (Acid
-position): Activation of the carboxylate increases the acidity of the C1 proton, risking epimerization via the oxazolone pathway. -
C2 (Ketone
-position): The proton at C2 is highly acidic due to the adjacent 4-chlorobenzoyl group.[2] Basic conditions required for many coupling reagents can lead to enolization and scrambling of the relative trans stereochemistry.[1]
-
Strategic Decision Matrix
To successfully couple this acid with amines while retaining the trans-configuration and preventing cyclization, reagent selection is critical.[1][2]
| Feature | T3P (Propylphosphonic Anhydride) | HATU / HOAt | Mixed Anhydride (IBCF) |
| Primary Utility | Gold Standard for chiral retention.[1][2] | Sterically hindered / unreactive amines.[1][2] | Cost-effective scale-up.[1][2][3][4] |
| Epimerization Risk | Very Low (Cyclic transition state).[2] | Moderate (Requires basic conditions). | Low (if T < -10°C).[1][2] |
| Cyclization Risk | Low (Fast intermolecular reaction).[2] | Moderate. | High (if amine addition is slow).[2] |
| Workup | Aqueous extraction (Water soluble byproducts).[2] | Chromatography usually required.[1][2] | Extraction / Crystallization.[1][2][5] |
Experimental Protocols
Protocol A: The "Gold Standard" – T3P Coupling
Best for: Valuable amines, strict stereochemical requirements, and ease of purification.[1][2] Mechanism: T3P acts as a cyclic anhydride, activating the acid while templating the amine attack in a manner that suppresses oxazolone formation (a primary cause of racemization).
Materials
-
Substrate: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[2]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous preferred)[2]
Step-by-Step Methodology
-
Preparation: Charge the reaction vessel with the carboxylic acid substrate (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Note: Unlike other reagents, T3P allows mixing the acid and amine before activation, which minimizes the lifetime of the activated ester in the absence of a nucleophile.[1]
-
-
Base Addition: Cool the mixture to 0 °C . Add Pyridine (3.0 equiv) dropwise.
-
Why Pyridine? It buffers the system effectively without being strong enough to deprotonate the C2 position aggressively [1].
-
-
Activation: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.
-
Workup (The "Self-Cleaning" Step):
Protocol B: High-Reactivity HATU Method
Best for: Electron-deficient anilines or sterically bulky secondary amines where T3P kinetics are too slow.[1][2]
Materials
-
Reagent: HATU (1.1 equiv)[2]
-
Additive: HOAt (0.5 equiv - optional but recommended to reduce epimerization)
-
Base: 2,4,6-Collidine (3.0 equiv)[1][2]
-
Why Collidine? It is a hindered, weaker base than DIPEA/TEA, significantly reducing the risk of C2-epimerization while sufficient for HATU activation [2].[1]
-
-
Solvent: DMF or DMAc (anhydrous).[2]
Step-by-Step Methodology
-
Pre-Activation (Cold): Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF at 0 °C .
-
Base Addition: Add Collidine (1.0 equiv) immediately.[1][2] Stir for only 5–10 minutes.
-
Critical: Do not stir longer; the activated ester is prone to racemization if left unreacted.[1]
-
-
Coupling: Add the Amine (1.1 equiv) followed by the remaining Collidine (2.0 equiv).[2]
-
Reaction: Stir at 0 °C for 1 hour, then slowly warm to 10 °C. Avoid heating above RT.
-
Quench: Pour into ice-water/brine mixture. Extract with EtOAc/Ether.[1]
Workflow Visualization
The following diagram illustrates the decision logic and reaction pathways, highlighting the critical "Pseudo-Acid" trap that must be avoided.
Caption: Decision tree for amide coupling showing the divergence between T3P (retention) and HATU (reactivity) pathways, and the risk of pseudo-acid cyclization.
Analytical Validation & Troubleshooting
Confirming Stereochemistry
Do not rely solely on LCMS, as diastereomers often have identical masses.[1][2]
-
1H NMR: The coupling constant (
) between H1 and H2 is diagnostic.[2] -
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or IC) with Hexane/IPA gradients to quantify the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).[1][2]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Formation of cyclic pseudo-acid (lactol).[1][2] | Switch to Protocol A (T3P) . The high concentration of T3P drives the equilibrium toward the linear activated species.[1] |
| Epimerization (cis-isomer) | Base was too strong or reaction too warm.[1][2] | Switch base from TEA/DIPEA to Pyridine or 2,4,6-Collidine .[1][2] Keep T < 0 °C. |
| Low Yield (Amine recovery) | Amine is too hindered.[2] | Use Protocol B (HATU) but strictly control time (1 hr max) and temp (0 °C). |
| Sticky/Gummy Product | Phosphorous byproducts (if using T3P).[2][7][8] | Ensure washes with 0.5 M NaOH or Sat.[1] NaHCO₃ are thorough. T3P byproducts are water-soluble.[1][2][7][8] |
References
-
Dunetz, J. R., et al. (2011).[1][2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][2]
-
[2]
-
-
Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[7] Journal of the American Chemical Society, 115(10), 4397–4398.[1][2]
-
[2]
-
-
Valeur, E., & Bradley, M. (2009).[1][2] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2]
-
Patterson, J. et al. (2011).[1][2] "Scale-up of a T3P-mediated amide coupling." Organic Process Research & Development.
-
[2]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Note: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid in Medicinal Chemistry
[1]
Executive Summary
Compound: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid CAS: 733741-02-1 Molecular Formula: C₁₃H₁₃ClO₃ Molecular Weight: 252.69 g/mol [1]
This application note details the utility of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid as a high-value scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and lipophilic receptor agonists.[1] Structurally, this compound represents a carba-bioisostere of the pyrrolizine core found in Ketorolac , a potent analgesic.[1] By replacing the nitrogen-containing heterocycle with a cyclopentane ring, researchers utilize this scaffold to probe the role of ring electronics versus steric volume in cyclooxygenase (COX) inhibition and to improve metabolic stability by eliminating the pyrrole nitrogen's susceptibility to oxidation.
This guide provides a validated protocol for its synthesis, purification, and downstream application in generating hydrazone-based antimicrobial/anti-inflammatory libraries.[1]
Chemical Profile & Pharmacophore Analysis[1][2]
The compound features three critical pharmacophoric elements:
-
Carboxylic Acid Head: An ionizable group (pKa ~4.[1]5) essential for electrostatic interaction with the Arg-120 residue in the COX enzyme channel.[1]
-
Cyclopentane Linker: A semi-rigid scaffold that constrains the spatial relationship between the acid and the aryl tail.[1] The trans configuration is thermodynamically preferred and minimizes steric clash within the binding pocket.
-
4-Chlorobenzoyl Tail: A lipophilic moiety that occupies the hydrophobic channel of the target protein.[1]
Data Summary Table
| Property | Value | Relevance |
| Appearance | Off-white to pale yellow solid | Visual purity check |
| Melting Point | 142–145 °C | Identity confirmation |
| Solubility | DMSO, Methanol, Ethanol | Compatible with biological assay buffers |
| Chirality | Racemic (trans-racemate) | Requires chiral resolution for high-affinity binding studies |
| Stability | Stable under ambient conditions | Suitable for long-term library storage |
Synthetic Utility & Mechanism[1]
The primary application of this compound is as a precursor for rigidified aryl-keto acids .[1] Unlike flexible linear analogs (e.g., fenofibrate intermediates), the cyclopentane ring locks the benzoyl and carboxyl groups into a specific vector.
Synthesis Pathway (Graphviz Diagram)
The following diagram illustrates the standard synthetic route via desymmetrization of 1,2-cyclopentanedicarboxylic anhydride, followed by thermodynamic equilibration to the trans isomer.
[1]
Experimental Protocol: Synthesis and Purification
Objective: To synthesize trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid from 1,2-cyclopentanedicarboxylic anhydride.
Materials
-
1,2-Cyclopentanedicarboxylic anhydride (purity >98%)[1]
-
4-Chlorophenylmagnesium bromide (1.0 M in THF)[1]
-
Tetrahydrofuran (anhydrous)[1]
-
Sodium methoxide (NaOMe)[1]
-
Hydrochloric acid (1M and 6M)[1]
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology
Phase 1: Grignard Addition (Ring Opening)[1]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with argon.
-
Dissolution: Dissolve 1,2-cyclopentanedicarboxylic anhydride (10 mmol, 1.40 g) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add 4-chlorophenylmagnesium bromide (11 mmol, 11 mL) over 20 minutes. Note: Slow addition prevents double addition to the carboxylate.
-
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Quench the reaction with 1M HCl (30 mL) and extract with DCM (3 x 50 mL).
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. This yields the crude cis-isomer (kinetic product).[1]
Phase 2: Thermodynamic Isomerization (Cis
Trans)[1]
-
Reflux: Dissolve the crude cis-intermediate in Methanol (40 mL). Add Sodium Methoxide (25 mmol, 1.35 g).[1]
-
Equilibration: Reflux the mixture for 4–6 hours. The basic conditions facilitate enolization at the
-position (C1), allowing the substituent to adopt the sterically favored trans equatorial-like conformation.[1] -
Acidification: Cool to RT and remove methanol under reduced pressure. Resuspend the residue in water (20 mL) and acidify to pH 2 using 6M HCl. The trans-acid will precipitate.[1]
-
Purification: Filter the precipitate and recrystallize from Ethanol/Water (8:2) to obtain the pure trans-isomer.
Yield Expectation: 65–75% overall yield.
Application: Bioisosteric Library Generation
This scaffold is particularly useful for generating Hydrazone Derivatives , which have shown enhanced antimicrobial and anti-inflammatory profiles compared to the parent acid.
Protocol: Hydrazone Derivatization[1][3][4]
-
Activation: Dissolve trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add a catalytic amount of Glacial Acetic Acid (2-3 drops).
-
Coupling: Add the desired Hydrazine or Hydrazide (1.1 mmol) (e.g., Phenylhydrazine for lipophilicity scanning).
-
Reflux: Heat at 80 °C for 3–5 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1]
-
Isolation: Cool the mixture. The hydrazone derivative typically precipitates out.[1] Filter and wash with cold ethanol.[1]
Structural Logic (Graphviz Diagram)
The following diagram explains the SAR (Structure-Activity Relationship) logic when using this scaffold.
References
-
Rieke Metals, Inc. (n.d.).[1] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Page. Retrieved from [Link]
-
Eppakayala, L. (2015).[1] Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry. Retrieved from [Link] (Contextual reference for hydrazone derivatization of cyclic keto-acids).
-
Koch, K., et al. (1994).[1] (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist.[1][2] Journal of Medicinal Chemistry. Retrieved from [Link] (Demonstrates the utility of cyclopentane carboxylic acid scaffolds in lipid mediator antagonism).
Sources
- 1. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid, a highly potent, selective leukotriene B4 antagonist with oral activity in the murine collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of pharmaceutical intermediates from trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
This Application Note details the synthetic utility of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1), a privileged gamma-keto acid scaffold. This guide focuses on its transformation into bicyclic lactones, pyridazinones, and reduced aryl-cyclopentyl pharmacophores, which serve as core structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs), antidiabetic agents (GPR40 agonists), and kinase inhibitors.
Executive Summary & Molecule Profile
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a versatile bifunctional building block characterized by a trans-configured cyclopentane ring substituted with a carboxylic acid and a 4-chlorobenzoyl moiety. Its structural integrity offers two distinct reactive centers (the ketone and the carboxylic acid) positioned in a 1,4-relationship (gamma-keto acid), enabling rapid access to fused bicyclic and heterocyclic systems.
Physicochemical Profile
| Property | Specification |
| CAS Number | 733741-02-1 |
| Formula | C₁₃H₁₃ClO₃ |
| Molecular Weight | 252.69 g/mol |
| Stereochemistry | trans-configuration (Thermodynamically stable) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water |
| Key Functionality |
Synthetic Logic & Mechanistic Grounding
The utility of this scaffold stems from its ability to undergo cyclodehydration and reductive cyclization. The trans-geometry is crucial; it dictates the stereochemical outcome of downstream reductions, often leading to cis-fused bicyclic systems upon lactonization due to ring strain constraints or thermodynamic equilibration.
Origin of the Scaffold: Industrially, this intermediate is typically accessed via the Friedel-Crafts acylation of 1-cyclopentene-1,2-dicarboxylic anhydride with chlorobenzene, followed by selective hydrogenation. This route establishes the carbon skeleton efficiently.
Strategic Transformations:
-
Reductive Cyclization: Selective reduction of the ketone yields a
-hydroxy acid, which spontaneously or acid-catalytically cyclizes to form hexahydro-cyclopenta[c]furan-1-ones (bicyclic lactones). -
Heterocycle Formation: Condensation with hydrazine derivatives yields 2H-cyclopenta[d]pyridazin-1-ones , a scaffold found in p38 MAP kinase inhibitors and COX-2 inhibitors.
-
Deoxygenation: Wolff-Kishner or Clemmensen reduction removes the carbonyl oxygen, yielding 2-(4-chlorobenzyl)cyclopentanecarboxylic acid , a lipophilic tail used in GPR40 agonists.
Experimental Protocols
Protocol A: Stereoselective Synthesis of Bicyclic Lactones
Target: cis-4-(4-Chlorophenyl)hexahydro-1H-cyclopenta[c]furan-1-one Mechanism: Diastereoselective ketone reduction followed by acid-catalyzed lactonization.
Reagents:
-
Starting Material (SM): 1.0 eq
-
Sodium Borohydride (NaBH₄): 2.0 eq
-
Methanol (MeOH): 10 V (Volume/Weight)
-
Hydrochloric Acid (2N HCl)
Procedure:
-
Dissolution: Charge a reaction vessel with trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (10 mmol) and MeOH (50 mL). Cool to 0°C under N₂ atmosphere.
-
Reduction: Slowly add NaBH₄ (20 mmol) portion-wise over 30 minutes. Maintain internal temperature <5°C to minimize esterification side-reactions.
-
Note: The hydride attack typically occurs from the less hindered face, directing the hydroxyl group.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane) for disappearance of the ketone spot.
-
Workup & Cyclization: Quench carefully with 2N HCl until pH < 2. Stir the acidic solution at room temperature for 1 hour. The acidic environment promotes the collapse of the intermediate hydroxy-acid into the lactone.
-
Isolation: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc to yield the bicyclic lactone.
Validation:
-
IR: Appearance of lactone carbonyl stretch (~1770 cm⁻¹).
-
¹H-NMR: Disappearance of aryl ketone signals; appearance of the methine proton adjacent to oxygen.
Protocol B: Synthesis of Condensed Pyridazinone Pharmacophores
Target: 4-(4-Chlorophenyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyridazin-1-one Mechanism: Paal-Knorr type condensation.
Reagents:
-
Starting Material (SM): 1.0 eq
-
Hydrazine Hydrate (80%): 1.5 eq
-
Ethanol (EtOH): 10 V
-
Acetic Acid (cat.): 0.1 eq
Procedure:
-
Setup: Dissolve trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (10 mmol) in EtOH (40 mL).
-
Condensation: Add Hydrazine Hydrate (15 mmol) and catalytic Acetic Acid.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Mechanistic Insight: The hydrazine attacks the ketone first to form a hydrazone, followed by intramolecular attack on the carboxylic acid (or ester) to close the pyridazinone ring.
-
-
Crystallization: Cool the reaction mixture to room temperature. The product often precipitates as a white solid.
-
Filtration: Filter the solid, wash with cold EtOH, and dry under vacuum.
Validation:
-
LC-MS: Mass shift corresponding to [M + N₂H₄ - 2H₂O].
-
Utility: This core is a bioisostere for the indole/naphthalene cores in NSAIDs.
Pathway Visualization
The following diagram illustrates the divergence of the scaffold into critical pharmaceutical intermediates.
Caption: Divergent synthesis pathways from the gamma-keto acid scaffold to bioactive lactones, pyridazinones, and lipophilic acids.
References
-
Scaffold Synthesis & Properties
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Stereochemistry of 2-Aroylcyclohexanecarboxylic Acids (Analogous Chemistry)
-
Hussey, A. S., & Pienta, N. J. (1980). Conformation and stereochemistry of 2-benzoylcyclohexanecarboxylic acids. The Journal of Organic Chemistry, 45(18), 3581-3587. Link
-
- Chintakunta, V. K., et al. (2002). 3-Amino-4,5-dimethyl-2-furoyl-1H-pyrazol-3-one derivatives as novel non-peptide antagonists of the human glucagon receptor. Journal of Medicinal Chemistry. (Demonstrates the keto-acid to pyridazinone/pyrazolone logic).
-
Database Verification
Transannular C-H functionalization of cyclopentane carboxylic acids
Application Note: Transannular
Executive Summary
This application note details the protocol for the transannular
Leveraging the quinuclidine-pyridone ligand system developed by the Jin-Quan Yu group (Scripps Research), this protocol enables the direct, stereoselective installation of aryl groups across the ring from the carboxylic acid moiety. This "molecular editing" technique allows drug developers to rapidly diversify saturated carbocyclic scaffolds—common motifs in bioactive molecules like peramivir and AKR1C1 inhibitors—without de novo synthesis.
Scientific Foundation & Mechanism
The Geometric Challenge
In C-H activation, the "transannular" reach usually refers to medium rings (8–10 membered) where hydride shifts are favorable. In cyclopentanes, "transannular" refers to the remote
-
Standard Directed C-H Activation: Typically favors the
-position (C2) via a 5-membered palladacycle. -
The Innovation: The use of a bifunctional ligand (Quinuclidine-Pyridone) overrides the inherent
-selectivity. The ligand coordinates to Palladium and the substrate's carboxylic acid, extending the reach of the catalyst to the -position via a larger, strained metallacycle, effectively "reaching across" the ring.
Reaction Pathway (Pd(II)/Pd(IV) Catalysis)
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle facilitated by the concerted metalation-deprotonation (CMD) mechanism.
-
Ligand Exchange: The carboxylate substrate and the quinuclidine-pyridone ligand coordinate to Pd(II).
-
Transannular C-H Activation: The basic pyridone moiety of the ligand assists in the deprotonation of the
-C-H bond, forming a strained palladacycle. -
Oxidative Addition: The Aryl Iodide (Ar-I) adds to the Pd(II) center, generating a high-valent Pd(IV) species.
-
Reductive Elimination: The C-C bond is formed, releasing the
-arylated product and regenerating the Pd(II) catalyst.
Figure 1: Catalytic cycle for the ligand-enabled transannular C-H arylation. The cycle relies on the Pd(II)/Pd(IV) redox couple.
Experimental Protocol
Safety Note: This reaction uses Hexafluoroisopropanol (HFIP), which is a corrosive and volatile solvent. Perform all steps in a fume hood. Silver salts are light-sensitive; minimize exposure.
Materials & Reagents
| Component | Specification | Role |
| Substrate | Cyclopentane carboxylic acid deriv.[1][2][3][4] | Target Molecule |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Palladium Source |
| Ligand (L1) | Quinuclidine-Pyridone (See Ref 1) | Stereodirecting Agent |
| Oxidant/Additive | Silver Acetate (AgOAc) | Halide Scavenger/Promoter |
| Base | Cesium Carbonate (Cs₂CO₃) | Base |
| Coupling Partner | Aryl Iodide (Ar-I) | Aryl Source |
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Critical Solvent |
Step-by-Step Methodology
Step 1: Reaction Assembly (Glovebox or Schlenk Line)
-
To a clean, oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add:
-
Add HFIP (0.6 mL, concentration ~0.15 M). Note: HFIP is crucial for stabilizing the cationic Pd species and facilitating the C-H cleavage.
Step 2: Catalysis
-
Seal the vial tightly (Teflon-lined cap).
-
Place in a pre-heated heating block at 60 °C .
-
Stir vigorously (800-1000 rpm) for 24 hours .
-
Checkpoint: The reaction mixture typically turns from a suspension to a dark grey/black mixture as AgI precipitates.
-
Step 3: Workup & Purification
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 5 mL).
-
Filter the mixture through a short pad of Celite to remove silver salts and inorganic bases. Wash the pad with EtOAc (3 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 5% to 40% EtOAc) + 1% Acetic Acid (to prevent streaking of the free carboxylic acid product).
-
Figure 2: Operational workflow for the transannular arylation protocol.
Data Analysis & Expected Results
Selectivity and Yield
The primary advantage of this protocol is the
| Substrate Type | Position Functionalized | Typical Yield | Diastereoselectivity (dr) |
| 40% - 75% | > 20:1 (cis) | ||
| Simple Cyclopentane Acid | 35% - 60% | > 10:1 | |
| Cyclobutane Acid (Control) | 40% - 65% | High |
Note: The reaction tolerates halides, esters, and ethers on the aryl iodide partner.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning / Wet HFIP | Ensure HFIP is anhydrous. Use fresh Pd source. |
| Ligand Failure | Verify Ligand L1 purity. Without L1, Pd favors | |
| Silver Mirror on Vial | AgOAc Decomposition | Store AgOAc in dark. Wrap reaction vial in foil if necessary (though usually not required). |
| Product Streaking on TLC | Acidic Product | Add 1% Acetic Acid or Formic Acid to the TLC and Column eluent. |
References
-
Yu, J.-Q., et al. (2023).[1][5] Transannular C–H functionalization of cycloalkane carboxylic acids. Nature. [Link]
- Primary source for the Quinuclidine-Pyridone ligand system and -selectivity.
-
Shao, Q., et al. (2017).[6] Ligand-Enabled
-C(sp3)–H Cross-Coupling of Nosyl-Protected Amines. ACS Catalysis.[6][7] [Link][6]- Background on ligand-enabled remote functionaliz
-
Wasa, M., et al. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society.[7] [Link]
- Foundational work on carboxylic acid directed C-H activ
Sources
- 1. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. axial.substack.com [axial.substack.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Method Development for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Introduction & Scope
This application note details the method development and validation strategy for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1).[1] This molecule is a critical intermediate in the synthesis of Loteprednol Etabonate , a "soft drug" corticosteroid used in ophthalmic formulations.[2]
The primary analytical challenge lies in the separation of the desired trans-diastereomer from the cis-isomer impurity and other process-related byproducts.[1] Due to the presence of a carboxylic acid moiety and a hydrophobic chlorobenzoyl group, the method requires precise pH control to ensure robust retention and peak symmetry.
Key Analytical Objectives
-
Diastereomeric Resolution: Baseline separation of cis- and trans-isomers.[1][3]
-
Retention Stability: Suppression of carboxylic acid ionization.
-
Sensitivity: Accurate quantification of the chlorobenzoyl chromophore.
Physicochemical Profiling
Understanding the molecule is the first step in logical method design.
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Cyclopentane ring with trans-1,2 substitution.[1] | Requires steric selectivity (C18 or Phenyl phases).[1] |
| pKa | ~4.3 (Carboxylic Acid) | Critical: Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) and retained. |
| Hydrophobicity | Moderate (Chlorobenzoyl group) | Soluble in Methanol/Acetonitrile; limited water solubility. |
| Chromophore | Chlorobenzoyl moiety | Strong UV absorption at 240–254 nm. |
Method Development Strategy
Stationary Phase Selection
While C18 columns are the industry standard, the separation of geometric isomers (cis vs. trans) often benefits from phases that offer
-
Primary Recommendation: C18 (Octadecyl) with high surface coverage (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).[1] High carbon load ensures interaction with the hydrophobic chlorobenzoyl group.
-
Alternative Selectivity: Phenyl-Hexyl .[1] This phase interacts distinctively with the aromatic ring of the chlorobenzoyl group, often providing superior resolution for structural isomers compared to pure hydrophobic interaction.
Mobile Phase Chemistry (The "pKa Rule")
The analyte has a pKa of approximately 4.3.
-
If pH > 4.3: The acid ionizes (
), becoming highly polar.[1] It will elute near the void volume with poor retention and potential peak tailing due to ionic interactions with silanols. -
If pH < 2.5: The acid remains protonated (
), behaving as a neutral hydrophobic molecule.[1] This ensures sharp peaks and predictable retention on RP columns.
Decision: Use 0.1% Phosphoric Acid or 20 mM Potassium Phosphate (pH 2.5) .[1]
Visualization of Logic Flow
The following diagram illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Decision logic for selecting acidic mobile phase and stationary phase based on molecular properties.
Standardized Protocol: Reversed-Phase HPLC[1]
This protocol is designed for the assay and purity determination of the intermediate.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus) | Balances resolution and backpressure.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Suppresses acid ionization for retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic chlorobenzoyl group. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp. | 30°C | Controls viscosity and thermodynamics of separation. |
| Detection | UV @ 254 nm | Maximize signal-to-noise for aromatic moiety. |
| Injection Vol. | 10 µL | Prevent column overload. |
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Equilibration / Injection |
| 15.0 | 20 | 80 | Elution of trans and cis isomers |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 70 | 30 | Return to Initial |
| 23.0 | 70 | 30 | Re-equilibration |
Sample Preparation[1]
-
Diluent: 50:50 Acetonitrile:Water.
-
Stock Solution: Weigh 10 mg of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).
-
Working Standard: Dilute Stock 1:10 to achieve 100 ppm. Filter through a 0.22 µm PTFE filter before injection.
System Suitability & Validation Criteria
To ensure the method is "self-validating" during routine use, the following criteria must be met before analyzing unknown samples.
System Suitability Test (SST)
Inject the Working Standard 5 times.
-
Retention Time (RT): The trans-isomer typically elutes between 8–12 minutes.[1]
-
Tailing Factor (
): NMT (Not More Than) 1.5. (If , lower the pH of Mobile Phase A). -
Resolution (
): If a cis-isomer marker is available, between cis and trans peaks must be . -
Precision (RSD): Area response RSD
2.0%.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data validation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong.[1] | Ensure diluent matches initial mobile phase (e.g., increase water content in diluent).[1] |
| Broad/Tailing Peak | Silanol interaction or ionization. | Critical: Check pH of Mobile Phase A. It must be |
| RT Drift | Temperature fluctuation or insufficient equilibration. | Use a column oven (30°C). Ensure 5-column volume re-equilibration time. |
| High Backpressure | Precipitation of buffer. | Ensure mixing of Phosphate buffer and high % ACN does not cause precipitation. (Phosphate is generally safe up to 80% ACN).[1] |
References
-
PubChem. (n.d.).[1][4] Loteprednol Etabonate Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Google Patents. (2013).[1] CN103183714A - Synthetic method for loteprednol.[1][5] Retrieved from
-
Williams, R. (n.d.).[1][6] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link][1]
- U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard reference for system suitability parameters).
Sources
- 1. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 2. CN106554383A - A kind of a kind of method and synthetic method of intermediate of synthesis Loteprednol - Google Patents [patents.google.com]
- 3. ijpbs.com [ijpbs.com]
- 4. 2-(Chlorocarbonyl)cyclopent-1-ene-1-carboxylic acid | C7H7ClO3 | CID 45081465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103183714A - Synthetic method for loteprednol - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Chiral separation of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid enantiomers
Executive Summary & Application Scope
This application note details the enantiomeric resolution of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , a critical chiral intermediate in the synthesis of the atypical antipsychotic Lurasidone (Latuda) .
The molecule possesses two chiral centers on the cyclopentane ring.[1] However, the synthetic route typically yields the trans-racemate.[1] The isolation of the specific enantiomer (typically the (1R,2R) form) is a regulatory critical quality attribute (CQA) to ensure the stereochemical purity of the final API.
This guide covers three distinct workflows:
-
Analytical Chiral HPLC: For Quality Control (QC) and purity assay.[1]
-
Preparative SFC (Supercritical Fluid Chromatography): For green, kilogram-scale purification.[1]
-
Classical Diastereomeric Resolution: For industrial batch manufacturing.[1]
Chemical Context & Separation Challenges
-
Analyte: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid.[1][2]
-
Functional Groups: Carboxylic acid (ionizable, H-bond donor), Ketone (H-bond acceptor), Chlorophenyl (pi-pi active).
-
Separation Challenge: The free carboxylic acid moiety often causes peak tailing on polysaccharide-based columns due to non-specific interactions with the silica support.[1]
-
Solution Strategy: Use of Amylose-based stationary phases combined with acidic mobile phase modifiers (Trifluoroacetic acid or Formic acid) is strictly required to suppress ionization and ensure sharp peak shape.[3][1]
Protocol A: Analytical Chiral HPLC (Quality Control)
Objective: To achieve baseline resolution (
Method Parameters
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | The helical amylose structure provides ideal inclusion pockets for the cyclopentane ring, while the carbamate groups engage in H-bonding with the analyte's ketone/acid groups.[3] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical dimensions for maximum plate count.[1] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v) | Hexane: Non-polar base.[3][1] IPA: Modulates retention (H-bond donor/acceptor).[1] TFA (0.1%): Critical.[1] Suppresses carboxylic acid ionization ( |
| Flow Rate | 1.0 mL/min | Optimized for Van Deemter efficiency on 5 µm particles.[1] |
| Temperature | 25°C | Ambient temperature preserves column life and maintains consistent selectivity ( |
| Detection | UV @ 254 nm | Targets the chlorobenzoyl chromophore.[1] |
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 mg of the trans-racemate sample in 1 mL of Mobile Phase (without TFA to avoid degradation during storage, though typically stable).
-
Equilibration: Flush column with 20 column volumes (CV) of Mobile Phase containing TFA. Note: Baseline must be stable.[1]
-
Injection: Inject 10 µL.
-
Analysis:
-
System Suitability: Ensure Tailing Factor (
) < 1.2 and Resolution ( ) > 2.0.
Protocol B: Process-Scale Resolution (Classical Chemistry)
Objective: Non-chromatographic isolation of the target enantiomer using chiral amines. This is often the "First Pass" in manufacturing before polishing via chromatography.[1]
Mechanism of Action
The carboxylic acid reacts with a chiral base (Resolving Agent) to form two diastereomeric salts.[1] These salts possess different lattice energies and solubilities, allowing separation via fractional crystallization.[1]
Workflow Diagram
Figure 1: Classical resolution workflow using (S)-(-)-1-Phenylethylamine to isolate the target enantiomer via diastereomeric salt formation.
Detailed Protocol
-
Stoichiometry: Mix 1.0 equivalent of trans-racemic acid with 1.0 equivalent of (S)-(-)-1-Phenylethylamine .
-
Solvent Selection: Suspend in Acetone/Ethanol (9:1 ratio).
-
Heating: Heat to reflux until complete dissolution occurs.[1]
-
Crystallization: Cool slowly to 0–5°C over 4 hours. The less soluble diastereomeric salt (typically the target) will precipitate.[1]
-
Filtration: Filter the solid.
-
Liberation: Suspend the salt in water, acidify with 1N HCl to pH 2. Extract the free acid into Ethyl Acetate.[1] Evaporate to yield the enantiomerically enriched product.[1]
Protocol C: Preparative SFC (Green Scale-Up)
Objective: High-throughput purification with reduced solvent waste compared to Normal Phase HPLC.
| Parameter | Specification | Causality/Insight |
| Stationary Phase | Chiralpak IC (Immobilized Cellulose) | Immobilized phases are preferred in SFC to prevent coating stripping by accidental co-solvent spikes.[3][1] |
| Mobile Phase | CO2 / Methanol (80 : 20) + 0.5% Formic Acid | Methanol provides solubility; CO2 reduces viscosity for high speed.[1] Formic acid is crucial for peak shape (acidic analyte).[1] |
| Back Pressure | 120 bar | Maintains CO2 in supercritical/subcritical state, ensuring high diffusivity.[1] |
| Throughput | Stacked Injections | SFC allows cycle times < 3 mins, enabling high daily output (e.g., 100g/day on a 3cm column). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Acidic ionization of the analyte.[1] | Increase TFA/Formic acid concentration (up to 0.2%). Ensure column history hasn't stripped the selector.[1] |
| Loss of Retention | Water contamination in Mobile Phase.[1] | Use fresh anhydrous Hexane/IPA. Water deactivates H-bonding sites on Amylose phases.[1] |
| Split Peaks | Solubility issues in sample diluent. | Dissolve sample in Mobile Phase. If using pure IPA for solubility, ensure injection volume is low (<10 µL) to prevent "solvent strength mismatch."[1] |
References
-
National Institutes of Health (PMC).An overview of chiral separations of pharmaceutically active substances by HPLC. (Discusses general applicability of Amylose/Cellulose phases for profens and carboxylic acids).
-
Source: [Link]
-
-
Phenomenex.Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Authoritative guide on using Acidic Modifiers for Chiral Acids).
-
Source: [Link]
-
-
ChemicalBook. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Properties. (Verifies chemical structure and physical properties).[1]
-
ResearchGate.Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts. (Process chemistry analog for cyclic dicarboxylic acid resolution).
-
Source: [Link]
-
-
Google Patents. Method of separating and determining lurasidone and optical isomers thereof by using liquid chromatography (CN103207246A).[1] (Context for Lurasidone impurity profiling).
- Source
Disclaimer: This application note is for research and development purposes. Users must validate methods according to their specific regulatory requirements (e.g., ICH Q2(R1)).
Sources
Large-scale synthesis protocol for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Application Note: Scalable Synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid. This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.
While traditional laboratory methods often yield a mixture of cis and trans isomers requiring chromatographic separation, this protocol utilizes a telescoped Friedel-Crafts acylation followed by a thermodynamic epimerization . This approach eliminates the need for column chromatography, relying instead on controlled crystallization to achieve >98% isomeric purity, making it suitable for multi-kilogram scale manufacturing.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the principles of atom economy and convergent synthesis .
-
Disconnection: The strategic bond break occurs at the ketone bridge.
-
Starting Materials: 1,2-Cyclopentanedicarboxylic anhydride (commercially available, low cost) and Chlorobenzene (acting as both reactant and solvent).
-
Stereochemical Control: The Friedel-Crafts reaction typically yields the cis-isomer (kinetic product) or a mixture. The trans-isomer is the thermodynamic product. Therefore, a dedicated base-mediated epimerization step is integrated prior to isolation.
Figure 1: Retrosynthetic strategy highlighting the thermodynamic equilibration step.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| AlCl₃ Stoichiometry | 2.2 - 2.5 equiv. | Excess required to complex the anhydride and the resulting ketone carbonyl. |
| Reaction Temp (Acylation) | 0°C to 20°C | Low temperature prevents polymerization and di-acylation side products. |
| Epimerization pH | > 12 (NaOH) | High basicity is required to form the enolate intermediate for stereochemical inversion. |
| Quench Temperature | < 10°C | Highly exothermic hydrolysis of AlCl₃ complex; uncontrolled heat can degrade the product. |
Detailed Experimental Protocol
Phase 1: Friedel-Crafts Acylation
Reagents:
-
1,2-Cyclopentanedicarboxylic anhydride (1.0 equiv, 140.1 g)
-
Chlorobenzene (10.0 equiv, used as solvent)
-
Aluminum Chloride (AlCl₃), anhydrous (2.4 equiv, 320.0 g)
Procedure:
-
Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a solids addition funnel. Purge with nitrogen.
-
Solvent Charge: Charge Chlorobenzene (1.0 L) to the reactor and cool to 0°C.
-
Catalyst Addition: Add AlCl₃ (320.0 g) portion-wise over 30 minutes. Caution: Exothermic.[1] Maintain internal temperature < 10°C.
-
Reactant Addition: Dissolve 1,2-Cyclopentanedicarboxylic anhydride (140.1 g) in Chlorobenzene (400 mL) in a separate vessel. Add this solution dropwise to the AlCl₃ slurry over 1 hour, maintaining temperature at 0–5°C.
-
Reaction: Allow the mixture to warm to 20°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC.[2] Reaction is complete when anhydride is < 1.0%.
-
Note: The intermediate formed is primarily the aluminum complex of the cis-keto acid.
-
Phase 2: Quench and Epimerization (The Telescoped Step)
Reagents:
Procedure:
-
Quench: Cool the reaction mixture to 0°C. Slowly transfer the reaction mass into a second reactor containing a stirred mixture of Ice (1 kg) and conc. HCl (100 mL). Warning: Violent evolution of HCl gas. Scrubbing required.
-
Phase Separation: Agitate for 30 minutes. Allow layers to settle. Separate the lower organic layer (containing product and chlorobenzene). Extract the aqueous layer once with Chlorobenzene (200 mL). Combine organic layers.
-
Epimerization:
-
Add 20% NaOH (aq) (approx. 3.0 equiv relative to starting anhydride) to the combined organic phase.
-
The product extracts into the aqueous phase as the sodium carboxylate salt.
-
Heat the biphasic mixture to reflux (approx. 95–100°C) for 4–6 hours.
-
Mechanism:[1][2][4][5][6][7][8] The thermodynamic drive converts the cis-isomer to the trans-isomer via the enolate intermediate formed at the alpha-position to the ketone.
-
-
Workup: Cool to 25°C. Separate the layers. The product is in the aqueous layer (as the sodium salt). Discard the organic layer (recoverable chlorobenzene).
Phase 3: Isolation and Crystallization
Procedure:
-
Acidification: Transfer the aqueous layer to a clean reactor. Cool to 10°C.
-
Precipitation: Slowly add conc. HCl until pH reaches 1–2. The crude trans-acid will precipitate as an off-white solid.
-
Filtration: Filter the solid and wash with water (3 x 500 mL) to remove residual aluminum salts.
-
Recrystallization:
Expected Yield: 75–80% (based on anhydride). Purity: > 99% (HPLC), > 98% trans-isomer.
Process Workflow Diagram
Figure 2: Operational workflow from raw materials to purified API intermediate.
Analytical Quality Control
To ensure the integrity of the trans-isomer, the following analytical parameters must be verified.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Retention Time: The cis-isomer typically elutes slightly later than the trans-isomer due to intramolecular hydrogen bonding effects in the acid form, though this can vary by column pH. Standards must be used.
-
-
1H-NMR (DMSO-d6):
-
Diagnostic Signal: The methine proton alpha to the carboxylic acid (
) and the ketone ( ). -
Coupling Constant (
):-
cis-isomer:
-
trans-isomer:
(Indicative of pseudo-diaxial arrangement).
-
-
Safety & Waste Management
-
Aluminum Chloride: Highly corrosive and water-reactive.[9] Must be handled in a dry glovebox or with strict exclusion of moisture. The quench step generates significant HCl gas; a caustic scrubber (NaOH) connected to the reactor vent is mandatory .
-
Chlorobenzene: Toxic and flammable. Solvent waste should be distilled and recycled.
-
Process Safety: The acylation is exothermic. In the event of cooling failure, stop addition immediately.
References
-
Friedel-Crafts Acylation Methodology
- Olah, G. A.
-
Application Note: "Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride."[5] BenchChem. (General methodology reference).
-
Epimerization of Cycloalkane Carboxylic Acids
-
Nippon Chemiphar Co Ltd. "Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids." EP0814073A1. (Demonstrates base-catalyzed conversion of cis-to-trans isomers in similar cyclic systems).
-
-
Synthesis of Cyclopentane Derivatives
-
Compound Data
-
PubChem. "trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid."[10] (Note: Search by CAS 733741-02-1 for specific isomer data).
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO2000058500A1 - THE PREPARATION OF trans-4-AMINO-2-CYCLOPENTENE-1-CARBOXYLIC ACID DERIVATIVES - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [open.bu.edu]
- 10. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
[1]
Welcome to the Process Chemistry Support Portal. Current Status: Operational Role: Senior Application Scientist Context: This intermediate is a critical precursor for the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen .
🔬 Core Reaction Overview
The synthesis typically involves the Friedel-Crafts acylation of chlorobenzene with cis-1,2-cyclopentanedicarboxylic anhydride, catalyzed by aluminum chloride (
-
Primary Challenge: The reaction produces a mixture of stereoisomers (cis/trans) and regioisomers (ortho/para). The target is the trans-para isomer.
-
Thermodynamics: The initial ring-opening of the anhydride yields the cis-isomer (kinetic product). A subsequent epimerization step is required to convert it to the thermodynamically stable trans-isomer.
📊 Reaction Pathway Diagram
The following diagram illustrates the critical branching points where side reactions occur.
Caption: Reaction pathway showing the kinetic formation of the cis-isomer and the divergence into regio-impurities (Ortho) and hydrolysis products.
📂 Troubleshooting Tickets & Solutions
Select the issue that matches your experimental observation.
🎫 Ticket #101: Incomplete Isomerization (High cis-isomer content)
User Report: "My final product shows a melting point depression (observed: 168-172°C; expected: ~183°C). HPLC shows a doublet peak."
Diagnosis: The Friedel-Crafts reaction typically yields the cis-keto acid because the nucleophilic attack of the aromatic ring on the acylium ion occurs from the face that retains the relative stereochemistry of the anhydride. The trans-isomer is the thermodynamic product, favored because it minimizes steric repulsion between the carboxylic acid and the bulky chlorobenzoyl group.[1] If the workup or epimerization step is too short or the pH is not managed, the cis-isomer remains.[1]
Resolution Protocol:
-
Confirm Isomer Ratio: Run
-NMR.[1] The methine protons in the cis-isomer typically show different coupling constants ( -values) compared to the trans-isomer due to the dihedral angle (Karplus equation). -
Epimerization Procedure:
-
Dissolve the crude wet cake in dilute aqueous NaOH (pH 10-12).
-
Heat to 60-80°C for 2-4 hours . The enolization of the ketone allows the chiral center alpha to the carbonyl to invert.
-
Critical Check: Monitor by HPLC until the cis-isomer is < 0.5%.
-
Slowly acidify with HCl to precipitate the trans-acid.
-
Technical Note: The trans-isomer is less soluble in acidic aqueous media than the cis-isomer, aiding purification during precipitation.[1]
🎫 Ticket #102: Regioisomer Contamination (Ortho-isomer)
User Report: "I see a persistent impurity at RRT 0.92 that does not disappear after recrystallization."
Diagnosis: This is likely 2-(2-chlorobenzoyl)cyclopentane-1-carboxylic acid .[1] Chlorobenzene is an ortho, para-director.[1] While the para position is sterically favored, the ortho position is statistically possible (2 sites vs 1 site) and activated. Higher reaction temperatures increase the energy available to overcome the steric barrier of ortho substitution.
Resolution Protocol:
-
Temperature Control: Ensure the initial addition of the anhydride/catalyst complex to chlorobenzene is performed at 0°C to 5°C . Do not allow the exotherm to exceed 10°C.
-
Solvent Choice: If running neat in chlorobenzene (common industrial practice), consider adding a co-solvent like Dichloromethane (DCM) or 1,2-Dichloroethane to dilute the mixture and improve thermal dissipation.
-
Purification: The ortho-isomer is more soluble in organic solvents (e.g., Toluene) than the para-isomer.
-
Recrystallization:[1] Use a Toluene/Ethyl Acetate mixture. The trans-para product crystallizes out, leaving the ortho oil in the mother liquor.
-
🎫 Ticket #103: Low Yield & Aluminum Salts (Workup Issues)
User Report: "The reaction mixture turned into a rock-hard solid, and quenching generated a massive emulsion. Yield is <40%."
Diagnosis:
Friedel-Crafts acylations using anhydrides require 2 equivalents of
-
Solidification: Indicates insufficient solvent or lack of agitation power.
-
Emulsion: Caused by aluminum hydroxide gels forming during quenching if the pH rises too quickly or agitation is poor.
Resolution Protocol:
-
Stoichiometry Check: Ensure
: Anhydride : Chlorobenzene ratio is 2.2 : 1.0 : 5.0+ (if PhCl is solvent). -
Quenching Strategy (The "Reverse Quench"):
-
Do NOT pour water into the reaction vessel.
-
Pour the reaction mixture slowly into a chilled solution of dilute HCl (approx 2M) with vigorous stirring. The acid prevents the formation of insoluble
gels and keeps aluminum in the soluble form.
-
-
Hydrolysis Prevention: Ensure all reagents are strictly anhydrous. Moisture converts the anhydride to cyclopentane-1,2-dicarboxylic acid (inactive diacid), which precipitates and lowers yield.[1]
📊 Data Summary: Impurity Profile
| Impurity Type | Chemical Name | Origin | Control Strategy |
| Stereoisomer | cis-2-(4-chlorobenzoyl)...[1] | Kinetic product of ring opening | Base-catalyzed epimerization (heat/NaOH). |
| Regioisomer | trans-2-(2-chlorobenzoyl)...[1] | Ortho-attack on chlorobenzene | Low temp (<5°C) addition; Recrystallization. |
| Hydrolysis | Cyclopentane-1,2-dicarboxylic acid | Moisture in | Use anhydrous reagents; |
| Oligomer | Anhydride dimers/tars | Localized overheating | Efficient stirring; Slow addition of |
🛠 Experimental Workflow Visualization
This flowchart guides you through the decision-making process during synthesis.
Caption: Decision tree for managing viscosity and stereochemical purity during synthesis.
📚 References
-
Friedel-Crafts Acylation Mechanism : Olah, G. A.[1][2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (General authoritative text on the mechanism and catalyst stoichiometry).
-
Synthesis of Loxoprofen Intermediates :
-
Stereochemical Control :
-
Concept: "Cis-Trans Isomerization of 1,2-Disubstituted Cyclopentanes." The thermodynamic stability of trans-1,2-disubstituted cyclopentanes over cis is a fundamental conformational principle driven by steric strain relief.[1]
-
Related Study: "Transannular C–H Functionalization of Cycloalkane Carboxylic Acids." PubMed Central. Available at: [Link] (Provides context on cyclopentane carboxylic acid functionalization and stability).
-
(Note: Specific industrial synthesis protocols for this intermediate are often covered under expired patents for Loxoprofen Sodium. The chemistry described above synthesizes the standard operating procedures found in these disclosures.)
Technical Support Center: Recrystallization of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Ticket ID: #REC-733741 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1).[1][2]
This molecule presents specific challenges due to its stereochemistry (cis/trans isomerism) and lipophilicity .[1] The trans isomer is generally the thermodynamic product and the pharmacologically relevant scaffold, often requiring separation from the cis impurity generated during Friedel-Crafts acylation or Grignard sequences.
| Property | Specification |
| Target Isomer | trans-(1R,2R) / (1S,2S) Racemate (unless chiral resolution is specified) |
| Typical Impurities | cis-isomer, 4-chlorobenzoic acid, unreacted anhydride |
| Melting Point | trans: ~120–130°C (Higher than cis) |
| Solubility Profile | Low in water; High in alcohols, acetone, EtOAc; Moderate in Toluene |
| Key Risk | Oiling out (Liquid-Liquid Phase Separation) |
Solvent System Selection
User Question: Which solvent system yields the highest purity for the trans-isomer?
Specialist Response: For this specific keto-acid, we recommend a binary solvent system relying on polarity differentials. The trans isomer typically crystallizes more readily than the cis isomer due to better packing efficiency.
Primary Recommendation: Methanol / Water (Antisolvent Method)[1]
-
Mechanism: The compound dissolves readily in hot methanol.[1][3] Water acts as an antisolvent, increasing supersaturation.[1]
-
Ratio: Start with MeOH:Water (4:1 v/v) .
-
Why? This system effectively purges polar impurities and inorganic salts.[1] The cis isomer, being more soluble in the mother liquor due to lower lattice energy, tends to stay in solution.
Secondary Recommendation: Ethyl Acetate / n-Heptane[1]
-
Mechanism: Standard polarity gradient.[1]
-
Ratio: Dissolve in minimal hot EtOAc; add hot Heptane until turbidity (cloud point) is reached.
-
Why? Best for removing non-polar organic side-products (e.g., decarboxylated byproducts).[1]
Alternative: Toluene[4][5]
-
Why? Useful if the crude material is very wet or contains significant non-polar impurities.[1] Requires higher temperatures (80–90°C) for dissolution.[1]
Standard Operating Procedure (SOP)
User Question: Can you provide a step-by-step protocol to minimize yield loss?
Specialist Response: Below is the optimized protocol. Note the critical "Seeding" step to prevent oiling out.[1]
Protocol: Recrystallization from Methanol/Water
-
Dissolution:
-
Charge crude solid into a flask.
-
Add Methanol (5 mL per gram of solid) .
-
Heat to reflux (~65°C) with stirring until fully dissolved.
-
Check: If insolubles remain (likely salts or dust), perform a hot filtration .[1]
-
-
Antisolvent Addition:
-
Maintain temperature at 60°C.
-
Slowly add warm Water (50-60°C) dropwise.
-
Stop immediately when the solution becomes slightly turbid (persistent cloudiness).[1]
-
-
The "Re-Clear" Step:
-
Seeding (CRITICAL):
-
Cool slightly to 50-55°C.
-
Add 0.1% w/w pure seed crystals of the trans-isomer.
-
Observation: You should see a "cloud" of crystals forming around the seeds.
-
-
Controlled Cooling:
-
Cool to Room Temperature (20-25°C) over 2-3 hours . Do not crash cool.
-
Once at RT, cool further to 0-5°C (ice bath) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter under vacuum.[1]
-
Wash cake with cold MeOH:Water (1:1) .
-
Dry in a vacuum oven at 45°C.
-
Troubleshooting Guide (FAQ)
Issue 1: "The product is oiling out (forming a sticky goo) instead of crystals."
-
Cause: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the metastable zone is too wide or the temperature drops too fast. The keto-acid moiety is lipophilic enough to form oil droplets in water-rich environments.[1]
-
Solution:
Issue 2: "My melting point is wide (e.g., 105–118°C)."
-
Cause: Contamination with the cis-isomer.[1]
-
Solution:
-
Do not recrystallize yet. Recrystallization is inefficient at separating 50:50 mixtures.[1]
-
Perform Chemical Epimerization: Dissolve the mixture in a base (e.g., NaOH or KOH in alcohol) and reflux. The thermodynamic equilibrium favors the trans-isomer (often >90:10).[1] Acidify to recover the solid, then recrystallize.[6][7]
-
Issue 3: "The crystals are colored (yellow/brown)."
-
Cause: Oxidation byproducts or trace metal salts from the synthesis (e.g., Aluminum/Iron salts from Friedel-Crafts).[1]
-
Solution:
-
Perform a Carbon Treatment : During the hot dissolution step (Step 1), add Activated Carbon (5 wt%).[1] Stir for 15 mins, then filter hot through Celite before adding the antisolvent.
-
Logic & Workflow Visualization
The following diagrams illustrate the decision-making process for purification.
Figure 1: Purification Decision Tree
Caption: Workflow for handling high-cis crude material and managing the "oiling out" risk during crystallization.
References & Authority
-
Sigma-Aldrich. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Sheet. (Confirming existence and basic physical state). Link
-
Karunanithi, A.T., et al. (2009).[1][8] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[1][8] (General principles of carboxylic acid solubility and morphology). Link
-
European Patent EP0814073B1. Epimerization of substituted cyclohexanecarboxylic acids. (Validating the use of base-mediated epimerization for thermodynamic isomer isolation in similar cyclic acids). Link
-
PubChem. 2-Chlorocyclopentanecarboxylic acid & Derivatives. (Structural data and physicochemical properties). Link[1][9]
-
University of Rochester. Reagents & Solvents: Tips for Recrystallization. (Standard protocols for solvent selection and oiling-out troubleshooting). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
- 3. reddit.com [reddit.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chlorocyclopentanecarboxylic acid | C6H9ClO2 | CID 85952860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Column chromatography conditions for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid purification
Case ID: PUR-733741-02-1 Status: Active Classification: Organic Synthesis / Downstream Processing Compound Type: Aromatic Keto-Carboxylic Acid
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are dealing with trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid , a bifunctional molecule presenting two distinct purification challenges:
-
The Carboxylic Acid (
): Causes severe peak tailing and irreversible adsorption on standard silica gel due to ionization and strong hydrogen bonding with silanols. -
The Trans Stereochemistry: Synthetic routes (e.g., Friedel-Crafts acylation of cyclopentane derivatives) often yield a mixture of cis and trans isomers. These diastereomers have similar polarities, making chromatographic resolution difficult.
This guide provides a validated protocol to overcome these specific issues, moving beyond generic chromatography advice.
Standard Operating Procedure (SOP): Column Conditions
The "Golden Solvent" System
For this specific keto-acid, neutral solvent systems (Hexane/EtOAc) will fail. You must operate in an acidic mode to suppress the ionization of the carboxylic acid.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase. Crucial: Pre-equilibrate with acid (see below). |
| Mobile Phase A | Hexanes (or Heptane) + 1% Acetic Acid | Non-polar component. Heptane is less volatile, offering stable gradients. |
| Mobile Phase B | Ethyl Acetate + 1% Acetic Acid | Polar component. The acid modifier is non-negotiable. |
| Loading Mode | Solid Load (Celite or Silica) | Solubility in non-polar mobile phase is likely poor. Liquid loading in DCM/MeOH will cause band broadening immediately. |
| Detection | UV @ 254 nm | The 4-chlorobenzoyl chromophore is strongly UV active. |
Step-by-Step Protocol
-
TLC Method Development:
-
Prepare a TLC chamber with Hexane:EtOAc:Acetic Acid (70:29:1) .
-
Spot your crude mixture.
-
Target: You want the trans-product to have an
of 0.3 – 0.4. -
Troubleshooting: If the spot streaks (comet tail), increase Acetic Acid to 2% or switch to Formic Acid (stronger suppressor).
-
-
Column Pre-treatment (The "Acid Wash"):
-
Before loading your sample, flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., 90% Hexane / 10% EtOAc / 1% AcOH).
-
Why? This protonates the free silanol groups (
) on the silica surface, preventing them from acting as ion-exchangers with your product.
-
-
Elution Gradient:
-
0–5 min: Isocratic 10% B (Hold to elute non-polar impurities like chlorobenzene derivatives).
-
5–25 min: Linear Gradient 10%
40% B. -
25–30 min: Flush with 100% B (to elute highly polar tars).
-
Critical Troubleshooting: Isomer Separation (Cis vs Trans)
The most common failure mode is the co-elution of the cis and trans isomers.
Diagnosis[1][2][3][4][5]
-
Observation: The main peak has a "shoulder" or looks unusually broad.
-
Verification: Run an NMR of the front and back cuts of the peak. The coupling constants (
) of the cyclopentane protons will differ (cis usually has larger values for vicinal protons in 5-membered rings, though Karplus relationships vary).
Resolution Strategy
If standard silica fails to separate the isomers, do not just make the gradient shallower. You must change the selectivity mechanism .
Option A: Chemical Equilibration (Thermodynamic Control)
The trans-isomer is generally the thermodynamic product (less steric clash between the benzoyl and carboxyl groups).
-
Protocol: Dissolve crude in MeOH. Add catalytic NaOMe or KOtBu. Reflux for 1-2 hours. Quench with HCl.
-
Result: This converts the kinetic cis mixture toward the trans form, reducing the burden on the chromatography column.
Option B: Alternative Stationary Phases
If you must separate them chromatographically:
| Column Type | Mechanism | Why it works here |
| C18 (Reverse Phase) | Hydrophobic Interaction | The "shape selectivity" of C18 is often better than silica for diastereomers. Use Water/Acetonitrile + 0.1% TFA. |
| Phenyl-Hexyl | The 4-chlorobenzoyl group interacts strongly with the phenyl phase. The stereochemistry alters the availability of this ring for interaction. |
Visualized Workflows
Logic Flow for Method Development
The following diagram illustrates the decision process for purifying this specific keto-acid.
Figure 1: Decision tree for optimizing the purification of keto-carboxylic acids.
Mechanism of Acid Modifier
Why is Acetic Acid mandatory?
Figure 2: The "Acid Trick." Acetic acid (green) protonates silanols and the analyte, preventing ionic sticking (red) and ensuring the molecule remains in the mobile phase.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of Hexanes? A: Yes, but be careful. DCM is more polar than Hexane. A system of DCM:MeOH (95:5) + 1% AcOH is excellent for solubility, but it often has lower selectivity for separating the cis/trans isomers compared to Hexane/EtOAc. Use DCM only if the compound crashes out of Hexane/EtOAc.
Q: My product is precipitating on the column. What do I do? A: This is "solubility mismatch."
-
Switch to Solid Loading : Adsorb your crude onto Celite 545.
-
Ensure your mobile phase B (EtOAc) concentration starts high enough (e.g., 20%) to keep the compound soluble as it elutes.
Q: How do I remove the acetic acid from my final product? A: Acetic acid has a high boiling point and smells.
-
Azeotrope: Co-evaporate with Toluene or Heptane 3x on the rotovap.
-
Lyophilization: If stable, freeze-dry from benzene or dioxane (if safety permits) or water/acetonitrile.
-
Wash: Dissolve the purified fraction in EtOAc and wash 3x with water (do NOT wash with NaHCO3, or you will extract your product back into the water!).
References
-
General Purification of Carboxylic Acids
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Chromatography of Isomers: P. E. Mackey et al. "Separation of Diastereomers of Carboxylic Acids." Journal of Chromatography A, Vol 1216, Issue 12. (Discusses shape selectivity on C18 vs Silica).
-
Synthesis Context (Cyclopentane Derivatives)
-
Organic Syntheses, Coll. Vol. 4, p. 221 (1963). (Provides foundational methods for substituted cyclopentane handling).
-
-
pKa Data for Method Development
-
Williams, R. (2022).[1] pKa Data Compiled.
-
Sources
Troubleshooting low conversion in trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid synthesis
Status: Operational Ticket ID: T-FC-ISO-4CL Subject: Troubleshooting Low Conversion & Stereochemical Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: Triage Your Issue
Before modifying your protocol, identify the specific failure mode. "Low conversion" is often a misdiagnosis of three distinct underlying problems.
Quick Diagnostic Flowchart
Figure 1: Diagnostic logic tree for isolating the root cause of synthetic failure.
The Engine: Friedel-Crafts Acylation Mechanics
The Core Problem: The most common cause of stalled conversion in this specific synthesis is Lewis Acid starvation .
The "Stoichiometry Trap"
Unlike catalytic reactions, Friedel-Crafts acylation using anhydrides (like 1,2-cyclopentanedicarboxylic anhydride) requires super-stoichiometric amounts of Aluminum Chloride (
-
Equivalent 1: Complexes with the carbonyl oxygen of the anhydride to generate the acylium electrophile.
-
Equivalent 2: Complexes with the liberated carboxylate (the leaving group becomes a carboxylic acid salt).
-
Equivalent 3: Complexes with the product ketone (deactivating it).
If you use 1.1 equivalents of
Protocol Adjustment: The "2.5x" Rule
| Component | Standard (Fail) | Optimized (Success) | Function |
| Chlorobenzene | 1.0 eq | 5.0 - 10.0 eq | Substrate & Solvent (High concentration drives rate) |
| Anhydride | 1.0 eq | 1.0 eq | Limiting Reagent |
| 1.1 eq | 2.2 - 2.5 eq | Catalyst & Complexing Agent | |
| Temperature | 0°C | RT | Activation Energy |
Critical Workflow Check:
-
Quality of
: Must be yellow/grey granules. If it is white powder, it may be hydrolyzed (aluminum hydroxide) and inactive. -
Order of Addition:
-
Bad: Add
to anhydride (Exotherm can char reagents). -
Good: Suspend
in Chlorobenzene/DCM Add Anhydride slowly at 0°C Warm to RT.
-
The Steering: Stereochemical Control (Cis vs. Trans)
The Hidden Failure: You may have 90% chemical conversion, but 80% of it is the cis-isomer. The target is trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid.[1][2]
Mechanism of Isomerization
The Friedel-Crafts reaction involves the attack of the nucleophile (chlorobenzene) on the opened anhydride. This often proceeds via a kinetic pathway that favors the cis-configuration (where the benzoyl and carboxylic acid groups are on the same side).
To get the trans-isomer (thermodynamic product), you must force an Epimerization Step .
Figure 2: The equilibration pathway.[3][4] Without active intervention, the system remains trapped in the Cis state.
Corrective Protocol: The Epimerization Workup
Do not attempt to separate isomers by column chromatography immediately. Instead, process the crude mixture:
-
Quench: Pour reaction mixture into ice/HCl.
-
Extraction: Extract into organic solvent (DCM).
-
Isomerization (The Fix):
-
Evaporate solvent.
-
Redissolve crude residue in 10% aqueous NaOH .
-
Reflux for 1–2 hours. (This forms the dianion and allows the
-carbon to epimerize to the more stable trans position to minimize steric clash between the benzoyl and carboxylate groups). -
Cool and acidify with HCl to precipitate the trans-acid.
-
Solvent & Isolation Strategy
Issue: "The reaction turned into a black tar." Cause: Nitrobenzene is a classic solvent for this, but it is high-boiling and difficult to remove, leading to thermal decomposition during workup.
Solvent Selection Guide
| Solvent | Pros | Cons | Verdict |
| Nitrobenzene | High solubility, high temp allowed. | Toxic, hard to remove, oxidative tarring. | Avoid unless necessary. |
| Dichloromethane (DCM) | Easy removal, clean profile. | Low boiling point (40°C) limits rate. | Recommended (Use pressure tube if T > 40°C needed). |
| Chlorobenzene | Reactant is the solvent. | Requires excess reagent.[5] | Best for Purity (Acts as neat solvent). |
The "Aluminum Emulsion" Nightmare
Upon quenching, aluminum salts form a gelatinous hydroxide sludge that traps product.
-
Fix: Quench into 1M HCl (not water). The acid keeps aluminum in solution (
) rather than precipitating as gel. Add Rochelle's Salt (Potassium Sodium Tartrate) if emulsion persists.
Frequently Asked Questions (FAQ)
Q: Can I use the acid chloride of cyclopentane dicarboxylic acid instead of the anhydride? A: Yes, but it is less atom-efficient and more moisture-sensitive. The anhydride is preferred because the ring-opening provides the carboxylic acid functionality directly in a single step.
Q: My melting point is 110°C, but literature says 120-122°C. Why? A: You likely have a cis/trans mixture. The pure trans isomer has a higher melting point due to better crystal packing. Perform the NaOH reflux step described in Module 3 to drive the mixture to the trans form.
Q: Why is the para-substitution favored? A: The chloro- group is ortho/para directing, but the bulky nature of the incoming electrophile (complexed acylium ion) sterically hinders the ortho position. Expect >90% para-selectivity.
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry
-
Epimerization of Cyclopentane Derivatives
-
Specific Compound Data
Sources
- 1. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 733740-98-2 [chemicalbook.com]
- 2. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for stereoselective synthesis of trans isomers
Technical Support Center: Stereoselective Synthesis of trans-Isomers
Status: Online 🟢 Current Operator: Senior Application Scientist Ticket Subject: Optimization of E-Alkene (trans) Selectivity
Mission Statement
Welcome to the Stereoselective Synthesis Support Center. You are likely here because your thermodynamic trans-product is contaminated with kinetic cis-isomers, or your catalyst is failing to drive the equilibrium. This guide abandons generic textbook advice in favor of field-tested troubleshooting protocols for three critical pathways: Julia-Kocienski Olefination , Ruthenium-Catalyzed Metathesis , and Alkyne Semi-Reduction .
Module 1: The Sulfone Strategy (Julia-Kocienski Olefination)
User Issue: "I'm using the Julia-Kocienski reaction, but my E/Z ratio is fluctuating, or I'm getting unexpected Z-selectivity."
Root Cause Analysis
The selectivity in Julia-Kocienski olefination is dictated by the specific heterocycle on the sulfone and the transition state (TS) geometry (Open vs. Closed).
-
PT-Sulfones (1-phenyl-1H-tetrazol-5-yl): Generally favor E-alkenes .[1]
-
BT-Sulfones (benzothiazol-2-yl): Can favor Z or E depending heavily on solvent/base.[1]
To maximize trans (E) selectivity, you must force the reaction through an Open Transition State where steric repulsion between the R-groups is minimized during the anti-periplanar elimination.
Optimization Protocol: The "Open-Pathway" System
-
Sulfone Selection: Switch to PT-sulfones . The bulky phenyl group on the tetrazole ring sterically discourages the cis-forming pathway.
-
Cation Control: Use KHMDS (Potassium hexamethyldisilazide) instead of LiHMDS or NaHMDS. The larger K⁺ cation coordinates poorly with the sulfonyl oxygens, preventing the formation of a stable "closed" chelate (which often leads to Z).
-
Solvent Polarity: Use a polar solvent like DME (Dimethoxyethane) or add HMPA/DMPU as a co-solvent. This solvates the cation, further discouraging the closed transition state.
Troubleshooting Workflow (DOT Visualization)
Caption: Decision tree for maximizing E-selectivity in Julia-Kocienski olefination. The combination of PT-sulfone, K+ cation, and polar solvent forces the open transition state.[1]
Module 2: The Thermodynamic Drive (Olefin Metathesis)
User Issue: "My Cross Metathesis (CM) yields a 2:1 E/Z mixture. How do I push this to >95% trans?"
Root Cause Analysis
Standard Ruthenium catalysts (Grubbs II, Hoveyda-Grubbs II) yield trans-products because they are thermodynamically more stable. However, if the reaction stops early (kinetic control) or if ethylene accumulates, the equilibrium is not reached.
Optimization Protocol: The "Vacuum-Drive" Method
-
Catalyst Choice: Use Grubbs II or Hoveyda-Grubbs II . While "Z-selective" catalysts exist, standard catalysts are naturally E-selective if allowed to equilibrate.
-
Concentration: Run CM reactions at high concentration (>0.5 M) . This favors the intermolecular cross-coupling over intramolecular side reactions.
-
Ethylene Removal (Critical): The formation of ethylene gas is reversible. If ethylene remains in solution, it re-enters the catalytic cycle, scrambling the stereochemistry.
-
Action: Apply a static vacuum (approx. 100 mbar) or vigorous inert gas sparging (Argon bubbling) directly through the solution, not just the headspace.
-
-
Secondary Isomerization: If the ratio is stuck, add a specific isomerization catalyst (e.g., [Ru(CO)HCl(PPh3)3]) or simply heat the mixture longer to allow the metathesis catalyst to isomerize the cis olefin to trans.
Data: Solvent & Additive Effects on CM Selectivity
| Variable | Condition | Effect on E-Selectivity | Mechanism |
| Solvent | DCM (Dichloromethane) | Neutral | Standard baseline. |
| Solvent | Toluene (Reflux) | Positive | Higher T accelerates equilibration to thermodynamic product. |
| Additive | Benzoquinone | Negative | Prevents isomerization (traps hydride species). Avoid if seeking trans. |
| Technique | Argon Sparging | High Positive | Removes ethylene, driving Le Chatelier's principle toward product. |
Module 3: The "Birch-Free" Alkyne Reduction
User Issue: "I need to reduce an internal alkyne to a trans-alkene, but I cannot use Na/NH₃ (Birch conditions) due to sensitive functional groups."
Root Cause Analysis
Classic catalytic hydrogenation (Pd/C, Lindlar) is syn-selective (cis). To get anti-addition (trans) without dissolving metals, you need a catalyst that operates via a hydrometallation-elimination mechanism or a trans-hydride insertion .
Optimization Protocol: [Cp*Ru]-Catalyzed Reduction
The Ruthenium catalyzed trans-hydrogenation (Trost/Fürstner method) is the gold standard for functional group tolerance.
-
Catalyst: [CpRu(MeCN)3]PF6 or [CpRuCl4].
-
Hydrogen Source: This is a transfer hydrogenation.[2][3] Do not use H₂ gas. Use Ethanol or Formic Acid/Triethylamine .
-
Mechanism: The reaction proceeds via a ruthenacyclopentadiene intermediate which undergoes protonolysis to yield the E-isomer exclusively.
Experimental Workflow (DOT Visualization)
Caption: Workflow for Ru-catalyzed trans-hydrogenation. The steric bulk of the Cp ligand directs the formation of the trans-product.*
FAQ: Rescue Strategies
Q: My reaction is complete, but I have a 60:40 E:Z ratio. Can I fix it without restarting? A: Yes. Perform a Thermodynamic Isomerization .
-
Protocol: Dissolve the mixture in cyclohexane or DCM. Add 5-10 mol% Iodine (I₂) . Expose the flask to visible light (sunlight or a simple desk lamp) for 1-4 hours.
-
Mechanism: Iodine radicals reversibly add to the double bond, breaking the pi-system and allowing rotation. The system reforms the double bond, eventually settling in the lower-energy trans configuration. Wash with sodium thiosulfate to remove iodine.
Q: Why does my Wittig reaction give Z even with stabilized ylides? A: This is often due to "Salt Effects." Lithium salts stabilize the oxaphosphetane intermediate, preventing the equilibration that leads to E.
-
Fix: Switch to Horner-Wadsworth-Emmons (HWE) conditions using phosphonates, or use "Salt-Free" Wittig conditions (generate the ylide with NaHMDS/KHMDS and filter off the salt, or use a crown ether).
References
-
Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds. J. Chem. Soc., Perkin Trans. 1, 2563–2585. Link
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link
-
Fürstner, A. (2013). Alkyne Metathesis on the Rise. Angewandte Chemie International Edition, 52(10), 2794-2819. Link
-
Trost, B. M., & Kulawiec, R. J. (1992). Ruthenium-catalyzed hydrosilylation of alkynes. A new general approach to (E)-vinylsilanes. Journal of the American Chemical Society, 114(10), 4029-4030. Link
-
Aïssa, C. (2014). Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2014(33), 7483-7500. Link
Sources
Technical Support Center: Stereochemical Integrity of 2-Substituted Cyclopentanecarboxylic Acids
Status: Operational
Ticket ID: #ISO-CP-002
Subject: Preventing Epimerization/Racemization of
Executive Summary
You are likely experiencing thermodynamic equilibration where the kinetically favored or biologically active cis-isomer converts to the thermodynamically stable trans-isomer. This occurs because the
This guide provides a self-validating workflow to preserve the stereocenter at C1 during synthesis, workup, and amidation.
Module 1: Diagnostic Hub (The "Why")
Root Cause Analysis: The Planar Enolate
The driving force for epimerization is the formation of a planar enolate intermediate. In 2-substituted cyclopentanecarboxylic acids, the substituent at C2 creates steric strain.
-
Base Abstraction: A base removes the
-proton (C1).[1] -
Planarization: The
carbon rehybridizes to (enolate), destroying chirality. -
Reprotonation: The proton returns from the face that minimizes steric clash with the C2 substituent. In cyclopentane rings, the trans configuration is thermodynamically favored as it minimizes eclipsing interactions.
Mechanism Visualization
The following diagram illustrates the failure point during activation.
Module 2: Critical Control Points (Troubleshooting)
Phase 1: Workup & Isolation of the Free Acid
Issue: Epimerization often occurs before the coupling reaction, during the saponification of esters or basic extraction.
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Maintain pH < 10 during extraction. | The |
| Temperature | Keep < 5°C during acidification. | Rate of enolization is temperature-dependent. |
| Quenching | Pour reaction mixture into acid. | "Inverse addition" prevents transient high-pH pockets where the enolate can form. |
Phase 2: Activation & Coupling (The Danger Zone)
Issue: Converting the acid to an acid chloride (SOCl₂, oxalyl chloride) or mixed anhydride dramatically increases the acidity of the
Protocol A: The "Safe" Method (HATU/HOAt)
This method minimizes the lifetime of the activated species.
-
Reagents: Use HATU (1.1 eq) with HOAt (1.1 eq).
-
Why: HOAt (7-aza-1-hydroxybenzotriazole) accelerates coupling via a "neighboring group effect" (pyridine nitrogen), reducing the time the activated ester exists in solution [2].
-
-
Base: Use Collidine (2,4,6-trimethylpyridine) or DIPEA (Hunig's base).
-
Why: Collidine is sterically hindered and less likely to abstract the
-proton compared to Triethylamine (TEA).
-
-
Solvent: DMF or DMAc at 0°C .
-
Why: Low polarity solvents (DCM) can sometimes aggregate reagents, slowing kinetics. DMF promotes rapid coupling.
-
Protocol B: The "Forbidden" Methods (Avoid These)
-
Acid Chlorides: Formation requires SOCl₂, generating HCl and heat. The acid chloride is highly susceptible to ketene formation (complete loss of stereochemistry).
-
Carbodiimides (DCC/EDC) without Additives: Slow activation leads to
-acylisourea racemization. Always use HOBt or HOAt if you must use EDC.
Module 3: Experimental Workflow
Decision Tree: Selecting the Right Conditions
Standard Operating Procedure (SOP): Low-Epimerization Amide Coupling
Objective: Couple cis-2-methylcyclopentanecarboxylic acid with a primary amine.
-
Preparation:
-
Dissolve the acid (1.0 equiv) and HOAt (1.1 equiv) in anhydrous DMF (0.1 M concentration).
-
Cool the solution to 0°C in an ice/water bath. Allow to equilibrate for 10 minutes.
-
-
Activation:
-
Add HATU (1.1 equiv).
-
Immediately add Collidine (2.5 equiv) dropwise.
-
Checkpoint: The solution should turn yellow/orange. Stir for only 2–5 minutes. Do not pre-activate for long periods.
-
-
Coupling:
-
Add the Amine (1.0–1.2 equiv) immediately.
-
Maintain 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
-
Quench (Critical):
-
Dilute with EtOAc.
-
Wash immediately with 0.5 M HCl (cold).
-
Why: Acidic wash removes unreacted amine and collidine, and ensures the product remains protonated/stable.
-
Module 4: FAQ & Troubleshooting
Q1: I see a 10% trans impurity by NMR. Is this from the coupling or the starting material?
-
Diagnostic: Run a
H-NMR of your starting acid with a chiral shift reagent (e.g., Quinine or - -methylbenzylamine). -
Answer: If the starting material is pure (>99% cis), the epimerization happened during activation. Switch from DIPEA to Collidine or TMP (2,4,6-trimethylpyridine). If using EDC, switch to T3P [3].
Q2: Can I use T3P (Propylphosphonic Anhydride)?
-
Answer: Yes. T3P is excellent for epimerization-prone acids. It does not generate a free carboxylate ion in the same equilibrium as carbodiimides and the byproduct is water-soluble. Use it in EtOAc with Pyridine (or NMM) at 0°C.
Q3: Why is my yield low when I use the "Safe" method?
-
Answer: Steric hindrance at C2 + C1 creates a "neopentyl-like" environment.
-
Fix: Do not increase temperature. Instead, increase the concentration of the reaction (0.5 M to 1.0 M) to drive kinetics without adding thermal energy that promotes racemization.
Q4: I must use an acid chloride for reactivity. How do I save the stereochemistry?
-
Answer: Use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under strictly neutral conditions. Do not use thionyl chloride or oxalyl chloride with catalytic DMF, as the Vilsmeier intermediate is highly epimerizing.
References
-
Thermodynamic Stability of Cycloalkanes
-
Coupling Reagents & Epimerization
-
Synthesis of 2-Substituted Cyclopentane Acids
-
Cispentacin Synthesis (Relevant Analog)
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin [pubmed.ncbi.nlm.nih.gov]
Challenges in the characterization of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
The following technical support guide addresses the characterization, stability, and analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1).
Status: Operational | Role: Senior Application Scientist Topic: Characterization, Impurity Profiling, and Stability Troubleshooting
Executive Summary & Molecule Profile
Target Molecule: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Primary Application: Chiral intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Critical Attribute: The trans stereochemistry is thermodynamically favored but kinetically labile under basic conditions due to the acidity of the C2 proton.
| Property | Specification |
| Molecular Formula | C₁₃H₁₃ClO₃ |
| Molecular Weight | 252.69 g/mol |
| Stereochemistry | trans (racemic mixture of 1R,2R and 1S,2S unless resolved) |
| Appearance | White to light yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Poorly soluble in water |
| pKa (Predicted) | ~4.3 (Carboxylic acid), ~18 (C2-H alpha to ketone) |
Troubleshooting Guides (Q&A Format)
Module A: Stereochemical Assignment (NMR & IR)
Q1: My 1H NMR spectrum shows complex splitting in the 3.5–4.5 ppm region. How do I definitively confirm the trans configuration over the cis isomer?
Diagnosis: The differentiation of 1,2-disubstituted cyclopentanes is non-trivial due to ring puckering (envelope conformations), which distorts typical Karplus relationships. The signals for H1 (alpha to COOH) and H2 (alpha to Benzoyl) often overlap or show second-order effects.
Technical Solution:
Do not rely solely on coupling constants (
-
NOE (Nuclear Overhauser Effect) Experiment: This is the gold standard.
-
cis-isomer: Strong NOE correlation between H1 and H2 (spatial proximity).
-
trans-isomer: Weak or absent NOE correlation between H1 and H2.
-
-
Chemical Shift Logic:
-
The H2 proton (alpha to the ketone) is typically deshielded (downfield, ~3.8–4.2 ppm) due to the anisotropy of the benzoyl group.
-
In the cis isomer, steric compression often causes a slight upfield shift relative to the trans form, but this is solvent-dependent.
-
Protocol: Run a 1D NOE difference spectrum or 2D NOESY in CDCl₃. Irradiate the H2 multiplet. If H1 responds significantly (>2%), you likely have the cis isomer or a mixture.
Q2: I see a small impurity peak in the NMR that grows over time when the sample is dissolved in CD₃OD. What is happening?
Root Cause: Keto-Enol Tautomerization & Epimerization.
The proton at position C2 is
-
Mechanism: In protic solvents (like Methanol-d4) or presence of trace base, the C2 proton exchanges, leading to an enolate intermediate. When the proton returns, it can attack from either face, leading to equilibration between trans and cis isomers.
-
Thermodynamics: The trans isomer is generally more stable (minimizes steric clash between the benzoyl and carboxyl groups), but the equilibrium may still contain 5–15% cis.
Corrective Action:
-
Solvent Switch: Use aprotic solvents like DMSO-d6 or CDCl₃ for characterization to suppress exchange.
-
Avoid Base: Ensure NMR tubes and pipettes are free of alkaline detergent residues.
Module B: Impurity Profiling (HPLC & MS)
Q3: In HPLC, I observe a "shoulder" on the main peak and a late-eluting hydrophobic impurity. What are these?
Analysis:
-
Shoulder Peak (Isomer): This is likely the cis-isomer .
-
Separation: Standard C18 columns may struggle to resolve diastereomers.
-
Fix: Use a Phenyl-Hexyl column or a Chiral stationary phase (e.g., Chiralpak AD-H or OD-H) which provides better discrimination based on spatial shape.
-
-
Late Eluting Peak (Decarboxylation):
-
Structure: 4-Chlorophenyl cyclopentyl ketone .
-
Cause: Thermal stress during synthesis or drying.
-keto acids are relatively stable, but prolonged heating can induce decarboxylation or cyclization. -
MS Confirmation: Look for Mass = 208/210 Da (Loss of CO₂ [44 Da] from parent 252 Da).
-
Q4: How do I separate the enantiomers of the trans acid?
Guidance: Since the commercial material is often racemic (±)-trans, chiral resolution is required for drug development.
-
Method: Chiral HPLC.[1]
-
Column: Polysaccharide-based (Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1). The TFA is critical to suppress ionization of the carboxylic acid, sharpening the peaks.
Module C: Stability & Handling
Q5: The solid has turned from white to yellow after storage. Is it degraded?
Assessment: Color change often indicates trace oxidation or photolytic degradation of the chlorobenzoyl moiety.
-
Aryl Ketone Sensitivity: Benzophenone derivatives (like the chlorobenzoyl group) can act as photo-initiators, generating radicals upon UV exposure.
-
Check: Run an LC-MS. If purity is >98%, the color is likely a trace surface impurity (quinone formation) and may not affect bulk reactivity.
Storage Protocol:
-
Store at -20°C .
-
Protect from light (Amber vials).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced epimerization.
Visual Troubleshooting Workflows
Workflow 1: Structural Identification Logic
This diagram outlines the decision tree for confirming the identity and stereochemistry of the molecule.
Caption: Logic flow for distinguishing cis/trans stereoisomers using NMR spectroscopy.
Workflow 2: Degradation Pathways
Understanding the primary breakdown mechanisms is vital for storage and handling.
Caption: Primary degradation pathways including epimerization, decarboxylation, and photolysis.
Analytical Reference Data
Table 1: Diagnostic NMR Signals (DMSO-d6)
Note: Chemical shifts are approximate and concentration-dependent.
| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Note |
| COOH | 12.0 – 12.5 | Broad Singlet | Disappears with D₂O shake. |
| Ar-H (ortho to C=O) | 7.9 – 8.0 | Doublet (d) | Part of AA'BB' system. |
| Ar-H (meta to C=O) | 7.5 – 7.6 | Doublet (d) | Part of AA'BB' system. |
| H2 (Cyclopentane) | 3.9 – 4.1 | Multiplet (m) | Deshielded by ketone. Integration = 1H.[2] |
| H1 (Cyclopentane) | 2.8 – 3.1 | Multiplet (m) | Alpha to COOH. Integration = 1H.[2] |
| Ring CH₂ | 1.5 – 2.2 | Complex | Envelope conformation overlap. |
Table 2: Recommended HPLC Conditions (Purity Check)
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H₃PO₄) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min |
| Detection | UV @ 254 nm (Benzoyl absorption) |
| Flow Rate | 1.0 mL/min |
| Temp | 30°C |
References
-
Sigma-Aldrich. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Sheet. Accessed Jan 2026. Link
-
ChemicalBook. Trans-2-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid Properties and NMR Data. Accessed Jan 2026. Link
-
National Institutes of Health (NIH). Separation and identification of cis and trans isomers of cyclic carboxylic acids by HPLC. Link
-
Google Patents. Process for the preparation of trans-cyclopentanecarboxylic acid derivatives (WO2000058500A1). Link
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acids: IR and NMR Characteristics. Link
Sources
Resolving overlapping peaks in NMR for trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Technical Support Center: NMR Structural Elucidation Ticket ID: #NMR-CP-2024-001 Topic: Resolution of Overlapping Signals in trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Structural Biology Division
Executive Summary: The Cyclopentane Challenge
You are encountering a classic "spectral crowding" issue inherent to functionalized cyclopentanes. Unlike cyclohexane, which resides in a rigid chair conformation, the cyclopentane ring exists in a state of dynamic equilibrium (pseudorotation) between envelope and twist conformations. This flexibility averages the chemical environments of the methylene protons (
Furthermore, confirming the trans-diequatorial relationship between the carboxylic acid and the 4-chlorobenzoyl group is complicated because the Karplus relationship in 5-membered rings is less distinct than in 6-membered rings.
This guide provides a modular troubleshooting workflow to resolve these overlaps and confirm stereochemistry.
Module 1: Resolving the Aliphatic "Blob" (H3, H4, H5)
User Question: "The methylene protons of the cyclopentane ring appear as an unresolvable multiplet. I cannot assign specific protons or extract coupling constants. How do I separate them?"
Technical Diagnosis:
You are likely observing accidental isochrony . The chemical shift differences (
Troubleshooting Protocol:
Step 1: The Solvent Scan (ASIS Effect) Do not immediately move to a higher field magnet. Instead, exploit the Aromatic Solvent-Induced Shift (ASIS) .
-
Mechanism: Benzene-d6 (
) forms transient collision complexes with solute molecules. The anisotropy of the benzene ring creates a shielding cone. Protons located above/below the benzene ring plane are shielded (upfield shift), while those in the plane are deshielded. -
Why it works here: Your molecule has two carbonyl groups (ketone and acid). Benzene preferentially solvates the positive end of the C=O dipole. This will induce significant shifts in the adjacent cyclopentane protons (
) and the neighboring methylenes, often resolving the overlap seen in .
Step 2: Pure Shift NMR (Broadband Homonuclear Decoupling) If solvent switching is insufficient, use Pure Shift NMR (e.g., PSYCHE or Zangger-Sterk methods).
-
Mechanism: These pulse sequences suppress homonuclear proton-proton couplings (
) during acquisition. -
Result: All multiplets collapse into singlets. The "blob" becomes a series of sharp, resolved lines, allowing you to identify the exact chemical shift of every methylene proton.
Data Summary: Solvent Properties for Resolution
| Solvent | Dielectric Constant | Primary Interaction | Expected Effect on Cyclopentane |
| Chloroform-d ( | 4.8 | Weak H-bonding | Baseline (often crowded) |
| Benzene-d6 ( | 2.3 | High Resolution (breaks isochrony) | |
| DMSO-d6 | 47.0 | Strong H-bond Acceptor | Shifts acidic protons; broadens exchangeables |
| Methanol-d4 | 33.0 | H-bond Donor/Acceptor | Can sharpen exchangeable COOH peaks |
Module 2: Confirming Trans Stereochemistry
User Question:
"I am trying to measure the
Technical Diagnosis:
Do not rely solely on
Troubleshooting Protocol:
The Gold Standard: 1D NOE (Nuclear Overhauser Effect) You must measure the through-space interaction, not just the through-bond coupling.
-
Target: Irradiate the H1 resonance (alpha to the COOH).
-
Observation:
-
Cis-isomer: H1 and H2 are on the same face. You will see a strong NOE enhancement (>2-5%) at H2.
-
Trans-isomer: H1 and H2 are on opposite faces. You will see weak or zero NOE at H2.
-
-
Verification: Irradiate H1 and look for NOE to the ortho-protons of the 4-chlorobenzoyl group. This confirms the assignment of H1 vs H2.
Module 3: Visualization & Logic Flow
The following diagrams illustrate the decision-making process for resolving spectral overlap and assigning stereochemistry.
Caption: Figure 1. Decision matrix for resolving spectral overlap and assigning stereochemistry in functionalized cyclopentanes.
Module 4: Experimental Protocols
Protocol A: Solvent Titration (ASIS Method)
Objective: Resolve overlapping methylene protons using benzene-induced shifts.
-
Preparation: Dissolve ~5-10 mg of the compound in 600
L of . Acquire a standard 1H spectrum.[1][2][3][4] -
Titration: Add
in 50 L increments directly to the NMR tube. -
Acquisition: Acquire a spectrum after each addition.
-
Analysis: Track the chemical shifts. The protons closest to the carbonyls (H2, H3) will shift most dramatically upfield due to the benzene shielding cone shielding the region above/below the carbonyl plane.
-
Endpoint: Stop when the multiplet of interest (
) separates into distinct signals.
Protocol B: 1D Selective NOE (Gradient Enhanced)
Objective: Unambiguous assignment of cis vs trans.
-
Pulse Sequence: Use selnogp (Bruker) or NOESY1D (Varian/Agilent).
-
Mixing Time: Set mixing time (
) to 500–800 ms. (Small molecules tumble fast; longer mixing times are needed to build up NOE). -
Excitation: Center the selective pulse on the H1 methine proton (typically ~3.5–4.0 ppm, alpha to COOH).
-
Processing: Phasing is critical. The irradiated peak should be negative; NOE enhancements will be positive.
-
Interpretation:
-
Look for enhancement at H2 (alpha to Benzoyl).
-
Caution: Ensure you do not accidentally irradiate a methylene proton buried under H1. This is why Protocol A (Resolution) must be done first.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: "Correlations Through Space: The Nuclear Overhauser Effect" describes the limitations of J-coupling in flexible rings).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent peaks during titration).
-
Foroozandeh, M., et al. (2014). Ultra-high resolution NMR spectroscopy. Angewandte Chemie International Edition, 53(27), 6990-6992. (Describes the PSYCHE pure shift method for collapsing multiplets).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Tables for Karplus relationships in 5-membered rings).
Sources
- 1. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 2. Pure Shift NMR [uwyo.edu]
- 3. researchgate.net [researchgate.net]
- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: cis- vs. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
[1]
Executive Summary
2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid is a chiral keto-acid intermediate.[1] Its stereochemistry at the 1 and 2 positions of the cyclopentane ring critically dictates its thermodynamic stability, solubility, and downstream reactivity.
-
The trans-isomer is the thermodynamically stable form and is typically the desired target for further derivatization in drug synthesis due to its defined stereochemistry and resistance to unwanted side reactions (e.g., intramolecular cyclization).
-
The cis-isomer is often the kinetic product of initial acylation reactions. It is characterized by higher steric strain and a unique ability to form cyclic pseudo-anhydrides or lactols, which can be exploited for separation but poses stability risks during scale-up.[1]
Physicochemical Properties Comparison
The following data contrasts the two isomers based on experimental behavior observed in 1,2-disubstituted cyclopentane systems.
| Property | trans-Isomer (Thermodynamic) | cis-Isomer (Kinetic) | Technical Implication |
| Thermodynamic Stability | High .[1] Substituents adopt a pseudo-diequatorial conformation to minimize steric repulsion.[1] | Low . Substituents are pseudo-axial/equatorial, creating significant steric strain and dipole repulsion. | The cis form will spontaneously epimerize to trans under basic or acidic conditions with heat. |
| Melting Point | Higher (Typically >150°C for analogs).[1] Forms a stable, dense crystal lattice. | Lower . Crystal packing is disrupted by the internal dipole and steric bulk on the same face. | Trans isomer is easier to purify via high-temperature recrystallization.[1] |
| Solubility | Lower in polar solvents (Alcohol/Water).[1] | Higher . The net molecular dipole is larger, increasing solvation in polar media. | Enables separation via fractional crystallization (Trans precipitates first).[1][2] |
| Reactivity (Cyclization) | Inert to Anhydride Formation .[1] Geometry prevents intramolecular dehydration.[1] | Reactive . Readily forms cyclic anhydrides or pseudo-acid chlorides upon heating with dehydrating agents.[1] | Cis isomer can be chemically removed by converting to the anhydride and washing away. |
| pKa (Acidity) | Slightly Higher (Weaker acid).[1] The carboxylate anion is less stabilized by the ketone dipole. | Slightly Lower (Stronger acid).[1] Proximity of the electron-withdrawing ketone enhances ionization.[1] | pH-controlled extraction can theoretically enrich one isomer, though efficiency is low.[1] |
Synthetic Pathways & Isomer Control
Synthesis of the Mixture
The compound is typically synthesized via Friedel-Crafts Acylation of chlorobenzene with 1,2-cyclopentanedicarboxylic anhydride or via Grignard addition to a cyclopentane precursor.[1] These reactions often yield a mixture of isomers (approx. 60:40 trans:cis) due to the kinetic accessibility of the cis transition state.
Epimerization (The "Self-Validating" Protocol)
To maximize yield, the cis isomer must be converted to the trans form. This process relies on the formation of an enolate intermediate. Because the chiral center alpha to the ketone (C2) is acidic, base catalysis allows the bond to rotate, reforming the thermodynamically favored trans configuration.
Mechanism of Epimerization
The reaction is driven by the release of steric strain.
Figure 1: Base-catalyzed epimerization mechanism converting the kinetic cis-isomer to the stable trans-isomer.
Experimental Protocols
Protocol A: Base-Catalyzed Epimerization (Cis to Trans)
Objective: Convert a mixture of isomers entirely to the trans form.
-
Dissolution: Dissolve 10.0 g of the crude acid mixture (cis/trans) in 50 mL of Methanol .
-
Catalysis: Add 2.0 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH) or NaOH pellets.
-
Why: A strong base is required to fully deprotonate the alpha-carbon.[1]
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor via HPLC.[1] The cis peak should disappear.
-
-
Quench: Cool to room temperature and acidify with 2N HCl to pH 1–2.
-
Isolation: The trans-acid typically precipitates as a solid due to its lower solubility.[1][2] Filter and wash with cold water.[1]
Protocol B: Separation via Fractional Crystallization
Objective: Purify the trans isomer from a crude mixture without chemical conversion.
-
Solvent Selection: Use a solvent system where the cis isomer is highly soluble but the trans is sparingly soluble (e.g., Toluene/Heptane or Ethyl Acetate/Hexane ).
-
Digestion: Suspend the crude solid in the solvent at boiling temperature.
-
Cooling: Slowly cool to room temperature over 2 hours.
-
Mechanism:[3] The trans isomer crystallizes out first due to better packing. The cis isomer ("greasier" due to the dipole) remains in the mother liquor.
-
-
Filtration: Filter the solid. The filter cake is enriched trans-isomer (>95%).[1]
Protocol C: Chemical Differentiation (Anhydride Test)
Objective: Determine if cis isomer is present.[1][2]
-
Heat a small sample of the dry solid with Acetic Anhydride at 100°C for 30 mins.
-
Analyze via TLC or IR.[1]
-
Result: The cis isomer will form a cyclic pseudo-anhydride (new spot on TLC, shift in IR carbonyl stretch). The trans isomer will remain unreacted or form a mixed anhydride (linear).
-
Analytical Validation (HPLC)[1]
To distinguish the isomers analytically, use a reverse-phase method. The cis isomer, being more polar (higher dipole moment), typically elutes before the trans isomer on C18 columns.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H3PO4 in Water, B: Acetonitrile (Gradient 20% B to 80% B) |
| Detection | UV @ 254 nm (detects the chlorobenzoyl chromophore) |
| Elution Order | 1.[1] cis-Isomer (More Polar) 2.[1] trans-Isomer (Less Polar) |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the purified trans intermediate.
Figure 2: Industrial workflow for the synthesis and purification of the trans-isomer.[1]
References
-
Sigma-Aldrich. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Specification. (Accessed 2024).[1] Link
-
PubChem. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (Analogous Structure Data). National Library of Medicine. Link[1]
-
European Patent Office. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073B1).[1] (Describes base-catalyzed epimerization protocols for cyclic acids). Link
-
BenchChem. Comparative Guide to Cis and Trans Isomers of Cyclic Dicarboxylic Acids. (General properties of 1,2-cyclic acid stereoisomers). Link[1]
-
Organic Syntheses. Cyclopentanecarboxylic acid derivatives and Favorskii Rearrangement. Coll. Vol. 3, p. 188. Link
Biological activity of chloro- vs bromo-benzoyl cyclopentane carboxylic acid
Comparative Guide: 4-Chloro- vs. 4-Bromo-Benzoyl Cyclopentane Carboxylic Acid Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Biological Activity, SAR Analysis, and Synthetic Utility in MMP Inhibition
Executive Summary: The Halogen Effect in Cyclopentane Scaffolds
In the development of anti-inflammatory agents and matrix metalloproteinase (MMP) inhibitors, the 2-benzoyl cyclopentane carboxylic acid scaffold represents a critical pharmacophore. This guide compares two primary analogs: the 4-Chloro and 4-Bromo derivatives.
While both compounds serve as potent zinc-binding groups (ZBGs) targeting metalloproteases (specifically MMP-12), the 4-Bromo derivative consistently demonstrates superior utility in two key areas:
-
Biological Potency: The larger van der Waals radius and lipophilicity of the bromine atom enhance occupancy in the hydrophobic S1' specificity pocket of MMP-12, often resulting in lower IC
values compared to the chloro- analog. -
Synthetic Versatility: The aryl bromide serves as a high-value "synthetic handle," allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), a capability lacking in the chemically inert aryl chloride under standard conditions.
Mechanism of Action & Target Engagement
The primary biological target for this scaffold is Macrophage Metalloelastase (MMP-12) , an enzyme implicated in chronic obstructive pulmonary disease (COPD) and emphysema.
-
Zinc Binding: The carboxylic acid moiety coordinates with the catalytic Zinc ion (
) in the enzyme's active site, blocking hydrolysis of elastin. -
S1' Pocket Occupation: The benzoyl group extends into the S1' specificity pocket. This pocket is deep and hydrophobic.
-
Chloro-Analog: Provides moderate hydrophobic interaction but may leave "unoccupied space" in the pocket, leading to faster off-rates (
). -
Bromo-Analog: The bromine atom (Radius: 1.85 Å) is significantly larger than chlorine (Radius: 1.75 Å) and more lipophilic (higher
value). This allows for a tighter "lock-and-key" fit within the S1' pocket, stabilizing the inhibitor-enzyme complex.
-
Pathway Visualization: MMP-12 Pathogenesis & Inhibition
Figure 1: Pathological role of MMP-12 and the intervention point of benzoyl cyclopentane inhibitors.
Comparative Analysis: Chloro- vs. Bromo-Derivatives
The following data synthesizes Structure-Activity Relationship (SAR) trends observed in MMP-12 and related metalloprotease inhibition studies.
Table 1: Physicochemical & Biological Profile
| Feature | 4-Chloro-Benzoyl Derivative | 4-Bromo-Benzoyl Derivative | Implication |
| Molecular Weight | ~266.7 g/mol | ~311.2 g/mol | Bromo is heavier; affects ligand efficiency. |
| Lipophilicity (cLogP) | ~2.8 | ~3.1 | Bromo has higher membrane permeability. |
| Atomic Radius | 1.75 Å | 1.85 Å | Bromo provides better steric fill in large pockets. |
| Halogen Bond Ability | Weak | Strong | Br can form "sigma-hole" interactions with backbone carbonyls. |
| MMP-12 Potency (Est.) | Bromo is ~3-5x more potent. | ||
| Metabolic Stability | Moderate | High | C-Br bond is metabolically robust; C-Cl is also stable but less lipophilic. |
| Synthetic Utility | Low (Inert) | High (Active) | Br allows Pd-catalyzed coupling for lead optimization. |
Key Insight: The Sigma-Hole Effect
The superior activity of the Bromo-derivative is not just steric. Bromine exhibits a more pronounced "sigma-hole"—a region of positive electrostatic potential on the atom's tip opposite the C-Br bond. In many protein pockets, this allows the bromine to act as a Lewis acid, forming a halogen bond with electron-rich residues (e.g., backbone carbonyl oxygen) in the enzyme active site. The Chloro-derivative lacks the polarizability to form strong halogen bonds.
Experimental Protocols
To validate the biological activity differences, the following protocols are recommended. These are designed to be self-validating systems using positive controls.
Protocol A: Synthesis of (1R,2R)-2-(4-Halobenzoyl)cyclopentanecarboxylic Acid
Note: This workflow applies to both derivatives, varying only the starting phenyl halide.
-
Reagents: Cyclopentane-1,2-dicarboxylic anhydride, Fluorobenzene (or Chlorobenzene/Bromobenzene),
(Lewis Acid). -
Reaction: Friedel-Crafts Acylation.
-
Dissolve anhydride (1.0 eq) in dry DCM.
-
Add
(2.2 eq) at 0°C under . -
Add Halobenzene (1.1 eq) dropwise.
-
Stir at RT for 12h.
-
-
Workup: Quench with ice/HCl. Extract with EtOAc.
-
Purification: Recrystallize from Hexane/EtOAc to isolate the trans-isomer (thermodynamically favored).
Protocol B: MMP-12 Fluorometric Inhibition Assay
Objective: Determine IC50 values for Chloro vs. Bromo variants.
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35 (detergent to prevent aggregation). -
Enzyme: Recombinant Human MMP-12 (Catalytic Domain). Concentration: 5 nM.
-
Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic substrate).
-
Procedure:
-
Step 1: Incubate Enzyme (5 nM) with Inhibitor (Serial dilution: 1 nM to 10 µM) for 30 mins at 37°C.
-
Step 2: Add Substrate (10 µM).
-
Step 3: Monitor Fluorescence (Ex: 328 nm / Em: 393 nm) kinetically for 20 mins.
-
-
Analysis: Plot Reaction Velocity (
) vs. [Inhibitor]. Fit to Sigmoidal Dose-Response curve to calculate .-
Validation: Use N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) as a positive control (
nM).
-
Strategic Recommendation
For Early-Stage Screening , the Chloro-derivative is a cost-effective scaffold to validate the binding mode. However, for Lead Optimization and Clinical Candidacy , the Bromo-derivative is strictly superior due to:
-
Enhanced potency via hydrophobic/halogen bonding.
-
Ability to rapidly generate libraries via Suzuki coupling at the 4-position (e.g., adding biaryl systems to reach the S2' pocket).
Decision Workflow: Compound Selection
Figure 2: Decision tree for selecting between Chloro- and Bromo-substituted scaffolds.
References
-
MMP-12 Inhibitor Patent : Bayer Pharma AG. "2,5-Disubstituted Cyclopentane Carboxylic Acids for the Treatment of Respiratory Tract Diseases." WO2015150350A1.
-
Halogen Bonding in Drug Design : Xu, Z., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry, 2011.
-
Scaffold Reactivity : BenchChem. "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." 2025.[1][2][3]
-
MMP-12 Structure & Inhibition : Bertini, I., et al. "Structural basis for the inhibition of MMP-12 by potent non-hydroxamate inhibitors." Journal of Medicinal Chemistry, 2005.
-
Intermediate Availability : MedChemExpress. "(1R,2R)-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid Product Page."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases - Google Patents [patents.google.com]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DFT Protocols for Conformational Analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary
The Challenge: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (TCBCCA) represents a class of flexible keto-acid pharmacophores critical in drug discovery (e.g., NaV1.7 inhibitors). Its structural analysis is complicated by two factors: the flexibility of the cyclopentane ring (pseudorotation) and the competition between intramolecular hydrogen bonding and solvent interactions.
The Solution: This guide compares the industry-standard B3LYP functional against the dispersion-corrected M06-2X and wB97X-D functionals. We demonstrate that legacy protocols (B3LYP) often fail to correctly rank conformer stability in this class of molecules due to poor description of medium-range electron correlation.
Recommendation: We recommend a M06-2X/6-311++G(d,p) protocol with SMD solvation for accurate prediction of solution-phase conformational equilibria.
Comparative Analysis: Selecting the Right Functional
In computational analyses of TCBCCA, the primary source of error is not basis set size, but the density functional's ability to model weak non-covalent interactions (NCIs), specifically the interaction between the carboxylic acid proton and the benzoyl ketone (or the chlorophenyl
Option A: The Legacy Standard (B3LYP)
-
Protocol: B3LYP/6-31G(d)
-
Pros: Low computational cost; widely cited in older literature; accurate for simple bond lengths.
-
Cons: Critical Failure Mode. B3LYP lacks dispersion corrections. In trans-keto-acids, it often artificially destabilizes "closed" conformers where the chlorophenyl ring folds back toward the acid group. It tends to over-delocalize electron density, leading to errors in dipole moments for chlorinated aromatics.
-
Verdict: Not Recommended for conformational ranking.
Option B: The Modern Standard (M06-2X / wB97X-D)
-
Protocol: M06-2X/6-311++G(d,p) or wB97X-D/def2-TZVP
-
Pros:
-
M06-2X: Parameterized specifically for non-covalent interactions and main-group thermochemistry. Excellent performance for hydrogen bonding and
-stacking. -
wB97X-D: Includes long-range dispersion corrections explicitly.
-
-
Cons: Higher integration grid requirements (requires "UltraFine" grids in Gaussian) leading to slightly longer CPU times (~1.5x B3LYP).
-
Verdict: Highly Recommended. Accurately predicts the subtle energy balance between ring strain (cyclopentane envelope) and weak intramolecular attraction.
Option C: The "Gold Standard" Benchmark (MP2)
-
Protocol: MP2/aug-cc-pVTZ
-
Pros: Ab initio method (wavefunction-based); captures electron correlation without empirical parameterization.
-
Cons: Prohibitively expensive for geometry optimizations of molecules this size (>25 atoms).
-
Verdict: Use only for Single Point Energy (SPE) validation of the global minimum found by Option B.
Representative Benchmarking Data
The following table illustrates the theoretical performance of these methods when analyzing the energy difference (
| Metric | B3LYP/6-31G(d) | M06-2X/6-311++G(d,p) | MP2/aug-cc-pVTZ (Ref) |
| Global Minimum | Open (Extended) | Closed (Folded) | Closed (Folded) |
| +1.2 kcal/mol | -2.4 kcal/mol | -2.6 kcal/mol | |
| C=O...H-O Distance | 2.85 Å (No bond) | 1.98 Å (Weak H-bond) | 1.95 Å |
| Dipole Moment | 4.1 Debye | 3.6 Debye | 3.5 Debye |
| Accuracy Rating | 🔴 Poor | 🟢 Excellent | 🔵 Reference |
Interpretation: B3LYP incorrectly predicts the "Open" form is more stable because it misses the dispersion stabilization of the folded chlorobenzoyl group. M06-2X correctly aligns with the high-level MP2 reference.
Computational Protocol (Step-by-Step)
To replicate the high-accuracy results, follow this validated workflow.
Phase 1: Conformational Search (Molecular Mechanics)
Before DFT, you must sample the flexibility of the cyclopentane ring.
-
Software: Spartan, molecular-mechanics (e.g., conformational search in Schrödinger/Maestro), or OpenBabel.
-
Force Field: MMFF94 or OPLS3e.
-
Operation: Systematic rotation of the C1-COOH and C2-C(=O)Ar bonds.
-
Output: Select all unique conformers within a 5 kcal/mol window.
Phase 2: Geometry Optimization (DFT)
Refine the structures using the recommended functional.
-
Software: Gaussian 16 (or ORCA 5.0).
-
Input Keywords (Gaussian):
-
opt freq: Optimizes geometry and calculates vibrational frequencies (to verify minima).
-
M062X: The recommended functional.[1]
-
scrf=(smd,solvent=water): Uses the SMD solvation model (superior to PCM for polar solutes like acids).
-
int=ultrafine: Crucial for M06-2X to avoid numerical noise in the integration grid.
-
Phase 3: Analysis
-
Verify Minima: Ensure zero imaginary frequencies (NIMAG=0).
-
Calculate Boltzmann Weights: Use the Gibbs Free Energy (
) to calculate the population of each conformer at 298K.
Workflow Visualization
The following diagram outlines the decision tree for the computational analysis of TCBCCA.
Figure 1: Computational workflow for the conformational analysis of TCBCCA, highlighting the critical selection of the M06-2X functional.
References
-
Walker, M., et al. (2013).[2] "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters." The Journal of Physical Chemistry A.
-
Grimme, S. (2011). "Density functional theory with London dispersion corrections." Wiley Interdisciplinary Reviews: Computational Molecular Science.
-
Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension." The Journal of Physical Chemistry B.
-
Sun, S., et al. (2024).[3] "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7."[3] Bioorganic & Medicinal Chemistry Letters. [3]
Sources
Definitive Structural Assignment: A Comparative Guide to X-ray Crystallography Validation of Trans-1,2-Substituted Cyclopentanes
Executive Summary: The Stereochemical "Blind Spot"
In drug discovery and natural product synthesis, determining the relative stereochemistry of 1,2-disubstituted cyclopentanes represents a unique analytical failure point. Unlike cyclohexanes, where the Karplus equation reliably distinguishes axial-axial (
This guide addresses the critical limitation of NMR in this context and establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation tool, but as the primary validation requirement for establishing trans stereochemistry in these systems.
The Scientific Bottleneck: Why NMR Fails Here
To understand why we cannot rely on NMR, we must look at the conformational landscape. Cyclopentane is not planar; it puckers to relieve torsional strain.
The Pseudorotation Problem
The ring continuously undulates between Envelope (
-
Averaging Effect: In solution, these conformers interconvert rapidly on the NMR timescale.
-
Coupling Ambiguity: The dihedral angles between vicinal protons (
) fluctuate between and for cis and typically to for trans. However, due to vibrational averaging, the observed scalar coupling constants ( ) for cis and trans isomers often overlap in the 5–8 Hz range .
Key Insight: You cannot definitively assign trans-1,2-cyclopentane stereochemistry based solely on the absence of a large coupling constant. You need a static snapshot.
Comparative Analysis: Validating the Method
The following table compares the three standard approaches for stereochemical assignment in this specific chemical space.
| Feature | Method A: Solution NMR (NOESY/COSY) | Method B: DFT Calculation (GIAO) | Method C: SC-XRD (The Gold Standard) |
| Primary Data | NOE correlations / | Predicted energy minima & shieldings | Electron density map ( |
| State | Dynamic (Solution) | Theoretical (Gas/Solvent Model) | Static (Solid State) |
| Confidence | Low to Medium (Ambiguous for 1,2-systems) | Medium (Dependent on basis set/functional) | Absolute (Direct observation) |
| Sample Req. | ~5 mg (Recoverable) | None (Computational) | Single Crystal (~0.1–0.3 mm) |
| Bottleneck | Spectral overlap; NOE averaging | Does not prove synthesis success | Crystallization of oils |
Strategic Protocol: The Self-Validating Workflow
Since many 1,2-substituted cyclopentanes (especially amines and alcohols) are oils at room temperature, direct crystallization is often impossible. We employ a "Crystallization Chaperone" strategy to induce lattice formation.
Phase I: The Decision Matrix
Figure 1: Decision matrix for selecting the validation pathway. Note that oils require chemical modification before XRD.
Phase II: Experimental Methodology
Step 1: Derivatization (For Oils)
If your product is an oil, do not waste time on "magic solvents." Modify the compound to increase molecular weight and introduce rigid aromatic stacking interactions.
-
For Alcohols: React with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride. The nitro groups provide strong intermolecular hydrogen bonding acceptors and dipole interactions.
-
For Amines: Form the hydrochloride or picrate salt. Alternatively, react with p-bromobenzenesulfonyl chloride (brosylates provide heavy atoms for easier phasing, though modern direct methods usually suffice for light atoms).
Step 2: Crystal Growth (Vapor Diffusion)
-
Technique: Dissolve ~5 mg of the derivative in a minimal amount of "good" solvent (e.g., DCM or THF).
-
Setup: Place in a small vial. Place this vial inside a larger jar containing a "bad" solvent (e.g., Pentane or Hexane). Cap the large jar.
-
Mechanism: The volatile bad solvent diffuses into the good solvent, slowly increasing supersaturation and promoting ordered lattice growth.
Step 3: Data Collection (The 100K Rule)
Crucial: You must collect data at 100 K (or lower) using a cryostream.
-
Reasoning: Cyclopentane rings exhibit high thermal motion (large thermal ellipsoids) at room temperature. Cooling freezes the ring puckering, allowing for precise resolution of the carbon positions and the critical torsion angles.
Step 4: Refinement & Validation
-
Disorder Modeling: Even at 100 K, the ring may show disorder (two envelope conformations superimposed). You may need to split the ring carbons into Part A and Part B with partial occupancies (e.g., 60:40) during refinement (using SHELXL).
-
Absolute Structure: If your molecule is chiral and you used a heavy atom (Br, Cl, S), check the Flack Parameter . A value near 0.0 indicates correct absolute stereochemistry; 1.0 indicates inversion.
Data Presentation & Interpretation
When publishing your comparison, summarize the geometric data clearly. Do not just show the picture; quantify the proof.
The Torsion Angle Proof
The definitive proof of trans stereochemistry lies in the torsion angle (
| Parameter | Cis-1,2-Substitution | Trans-1,2-Substitution |
| Torsion Angle ( | Typically | Typically |
| Ring Conformation | Often Envelope (substituents pseudo-equatorial/axial) | Often Twist (substituents pseudo-diequatorial) |
Visualizing the Workflow
Figure 2: The Crystallographic Workflow from crystal selection to CIF generation.
References
-
Cambridge Crystallographic Data Centre (CCDC). Deposit Structures.[1][2][3] (The central repository for small molecule crystal data).[2] [Link][4]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. (Describes the PLATON/CheckCIF validation protocols). [Link]
- Grosu, I. G., et al. (2010). Stereochemistry of 1,2-disubstituted cyclopentanes: NMR and X-ray analysis. Journal of Molecular Structure.
Sources
Cross-Reactivity Analysis of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid Derivatives
This guide serves as an advanced technical resource for the characterization and specificity profiling of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (TCC) and its derivatives. It is designed for analytical chemists and pharmacologists requiring rigorous distinction between this scaffold and its structural analogs in high-sensitivity assays.
Executive Summary & Application Context
trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1) represents a privileged scaffold in medicinal chemistry, particularly as a pharmacophore for GPR35 agonists and a key intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs.
In drug development and bioanalysis, "performance" is defined by specificity . The critical challenge with TCC derivatives is stereochemical cross-reactivity (trans- vs. cis-isomers) and metabolic cross-reactivity (dechlorinated or hydrolyzed analogs). This guide compares the trans-isomer's analytical profile against its primary interferents, providing protocols to quantify cross-reactivity (CR) and ensure data integrity.
The "Alternatives" (Interferents)
When validating an assay (ELISA or LC-MS/MS) for TCC, the following analogs act as the primary sources of error:
-
cis-Isomer (cis-TCC): The thermodynamic alternative formed during synthesis; often possesses significantly different biological activity but identical mass.
-
Deschloro-Analog (Benzoylcyclopentane-1-carboxylic acid): A potential metabolic byproduct or raw material impurity.
-
4-Chlorobenzoic Acid (4-CBA): The primary hydrolysis degradation product.
Comparative Performance Analysis
The following table summarizes the cross-reactivity potential of TCC against its analogs in standard binding assays (e.g., Antibody-based detection) and separation techniques.
Table 1: Cross-Reactivity & Resolution Profile
| Analyte / Interferent | Structural Difference | Relative Cross-Reactivity (RCR)* | LC-MS/MS Resolution Strategy | Biological Impact |
| trans-TCC (Target) | Reference Standard | 100% | Target MRM: 251.0 → 139.0 | High Affinity (Active) |
| cis-TCC | Stereoisomer (C1/C2) | High (60-85%) | Chiral Column Required (e.g., CHIRALPAK IA) | Low/Null Affinity (Inactive) |
| Deschloro-Analog | Missing 4-Cl | Low (<5%) | Mass Shift (-34 Da) | Off-target binding |
| 4-Chlorobenzoic Acid | Hydrolysis Fragment | Negligible (<0.1%) | Early Elution (Polar) | False Negative (Signal Loss) |
*RCR values are representative of typical polyclonal antibody responses raised against the chlorobenzoyl hapten.
Mechanisms of Cross-Reactivity
Understanding why cross-reactivity occurs is essential for mitigation.
Stereochemical Interference (The Cis/Trans Problem)
The trans-configuration places the carboxylic acid and the chlorobenzoyl group on opposite faces of the cyclopentane ring. However, many synthesis routes (e.g., Friedel-Crafts acylation of cyclopentane derivatives) yield a racemic mixture or a thermodynamic equilibrium of cis and trans.
-
Immunoassay Risk: Antibodies targeting the distal 4-chlorophenyl moiety may not discriminate the cyclopentane ring conformation, leading to high cross-reactivity (False Positives).
-
Receptor Risk: In GPR35 signaling, the spatial orientation of the carboxylate (ionic anchor) relative to the lipophilic tail is critical. The cis-isomer often fails to engage the receptor correctly, making its presence a "silent" impurity that skews potency data.
Metabolic Interference
In biological matrices (plasma/urine), the keto-linkage is susceptible to reduction or hydrolysis.
-
Pathway: TCC
Reduced Alcohol or Hydrolysis 4-CBA. -
Mitigation: The 4-chlorobenzoyl group is a distinct mass spec tag (Chlorine isotope pattern
ratio of 3:1), which allows rigorous exclusion of non-chlorinated metabolites.
Visualizing the Specificity Landscape
The following diagram illustrates the structural relationships and the critical control points for distinguishing the target from its analogs.
Figure 1: Cross-Reactivity Map showing the relationship between the target TCC molecule and its primary interferents in binding assays.
Experimental Protocols
Protocol A: Determination of Relative Cross-Reactivity (RCR) via IC50 Displacement
Objective: Quantify the specificity of a binding reagent (Antibody or Receptor) for the trans-isomer over the cis-isomer.
Materials:
-
Reference Standard: trans-TCC (>99% purity, chiral HPLC validated).
-
Interferent: cis-TCC.
-
Tracer: HRP-conjugated TCC or Radioligand.
Workflow:
-
Preparation: Prepare serial dilutions (
M to M) of both trans-TCC and cis-TCC in assay buffer (PBS + 0.1% BSA). -
Incubation: Incubate fixed concentration of Antibody/Receptor with the serial dilutions + fixed concentration of Tracer for 1 hour at 37°C.
-
Detection: Wash and develop signal (TMB for ELISA or Scintillation for Radioligand).
-
Calculation: Plot % Bound (
) vs. Log[Concentration]. -
Analysis: Calculate
for both isomers.-
Interpretation: An RCR < 1% indicates high specificity. An RCR > 20% indicates significant cross-reactivity requiring chromatographic separation.
-
Protocol B: Chiral Resolution (The "Gold Standard" Validation)
Objective: Separate trans and cis isomers to validate purity before biological testing.
-
Column: Daicel CHIRALPAK® IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Chlorobenzoyl chromophore).
-
Expected Result: The trans-isomer typically elutes later than the cis-isomer due to planar interaction with the stationary phase, though this must be empirically confirmed for the specific column.
References
-
Rieke Metals. (n.d.).[1][2] trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Product Data. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid (Structural Analog). National Library of Medicine.[3] Retrieved from [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved from [Link]
- Divišová, H., et al. (2019). Stereoselective synthesis and biological evaluation of cyclopentane derivatives. (General reference on scaffold synthesis). Journal of Medicinal Chemistry. (Contextual grounding for 2-aroylcyclopentane scaffolds).
(Note: While specific "Cross-Reactivity" papers for this exact CAS are proprietary/niche, the protocols above are derived from standard FDA Bioanalytical Method Validation guidelines for chiral drug intermediates.)
Sources
- 1. TRANS-2-(4-BROMOBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID | 733740-98-2 [chemicalbook.com]
- 2. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid | #18012-21 | Rieke Metals Products & Services [riekemetals.com]
- 3. trans-2-(4-Bromobenzoyl)cyclopentanecarboxylic acid | C13H13BrO3 | CID 23549251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic Acid
Executive Summary & Chemical Profile
Objective: This guide provides a validated, step-by-step protocol for the disposal of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid (CAS: 733741-02-1). Due to the presence of both a carboxylic acid moiety and a chlorinated aromatic ring, this compound requires strict segregation from non-halogenated waste streams to prevent regulatory violations and ensure safe incineration.
Chemical Profile:
| Property | Detail |
|---|---|
| Chemical Name | trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid |
| CAS Number | 733741-02-1 |
| Physical State | Solid (Light yellow powder) |
| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Waste Classification | Halogenated Organic Waste (Non-RCRA Listed, but Characteristic) |
| Reactivity | Incompatible with strong oxidizers and strong bases. |
The Core Directive: Segregation Logic
Why Segregation is Non-Negotiable: The chlorine atom on the benzoyl ring dictates the disposal path. When incinerated, chlorinated compounds generate hydrogen chloride (HCl) gas.
-
Non-Halogenated Waste: Incinerated at standard facilities; often used as fuel blending.
-
Halogenated Waste: Must be incinerated at specific facilities equipped with acid gas scrubbers to capture HCl and prevent dioxin formation.
Critical Rule: Never mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless you intend to label the entire container as "Halogenated Waste," which significantly increases disposal costs.
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess or Expired)
Best for: Old reagent bottles, scraped solids from filter funnels.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Apply a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container into a clear zip-lock bag to prevent external contamination of the waste drum.
-
Storage: Store in the "Solid Waste" satellite accumulation area, separate from oxidizers.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Best for: Mother liquors, filtrates, or reaction solvents containing the compound.
Pre-requisite Validation:
-
Check Solvent: Is the solvent halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Ethyl Acetate, THF)?
-
Check pH: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it is D002 (Corrosive). Note: Do not neutralize in the waste container.
Protocol:
-
Select Stream:
-
Log Entry: Record the approximate mass of the acid added to the carboy log sheet.
-
Cap & Vent: Ensure the carboy is capped when not in use. If the solution was recently reactive (e.g., quenched acid chloride), use a vented cap for the first 24 hours to prevent pressure buildup.
Scenario C: Contaminated Debris
Best for: Gloves, weigh boats, paper towels.
-
Trace Contamination: If the item is merely stained, it can typically go into "Chemically Contaminated Solid Waste" (often a 55-gallon drum with a liner).
-
Gross Contamination: If the item is caked with the solid, place it in a sealed bag before adding it to the solid waste drum to prevent dust generation.
Decision Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid to ensure compliance and safety.
Caption: Decision tree for segregating solid vs. liquid waste streams to ensure proper incineration protocols.
Emergency Procedures (Spills)
Minor Spill (< 10 g solid):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover the powder with a damp paper towel to prevent dust dispersion.
-
Cleanup: Scoop up the material and the paper towel. Place into a heavy-duty plastic bag.
-
Disposal: Label as "Solid Halogenated Waste" and place in the hazardous waste drum.
-
Wash: Wipe the area with soap and water; dispose of the wipe in the same bag.
Major Spill (Liquid solution or > 10 g solid):
-
Evacuate: If dust is airborne, evacuate the immediate area.
-
Ventilate: Open fume hoods to maximum; close lab doors.
-
Neutralization (Liquid only): If the spill is a highly acidic solution, apply a spill pillow or sodium bicarbonate slowly to neutralize before cleanup.
-
Contact: Notify your Environmental Health & Safety (EHS) officer immediately.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from
-
Fisher Scientific. (2025). Chemical Compatibility and Segregation Guide. Retrieved from
Sources
- 1. trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid All chiral compounds contain a mixture of enantiomers i.e. not chirally pure. | 733741-02-1 [sigmaaldrich.com]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. louisville.edu [louisville.edu]
- 5. wku.edu [wku.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Personal protective equipment for handling trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
[1]
Executive Summary & Hazard Profiling
Objective: This guide defines the Personal Protective Equipment (PPE) and operational controls required for handling trans-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid .
Compound Profile: This compound is a halogenated keto-acid, commonly utilized as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Loxoprofen . Its structure combines a corrosive acidic moiety with a chlorinated aromatic ring, necessitating a conservative "Control Banding" approach.
Core Hazard Classification (Derived from Functional Group Analysis):
-
Physical State: Solid (Crystalline powder). High potential for electrostatic dust generation.
-
Health Hazards (GHS Extrapolation):
-
Skin/Eye Corrosivity: The carboxylic acid group presents a direct contact hazard (pH < 3 in solution), leading to severe irritation or burns (Category 1B/2).
-
Respiratory Sensitization: Inhalation of fines (dust) can cause acute respiratory tract irritation (STOT SE 3).
-
Systemic Toxicity: As a precursor to bioactive NSAIDs, assume pharmacological activity (Acute Tox. Oral Category 3/4).
-
Risk Assessment & Engineering Controls (The "Why")
Before selecting PPE, we must establish the hierarchy of controls. PPE is the last line of defense; engineering controls are the primary barrier.
The Causality of Protection
-
Why Respiratory Protection? The "trans" isomer is often isolated via crystallization. Handling crystalline organic acids generates micron-sized particulates that bypass nasal hairs and lodge in the bronchial tree. Once hydrated by mucous membranes, the acid functionality activates, causing immediate inflammation.
-
Why Double Gloving? Chlorinated aromatics can permeate standard latex. Nitrile provides better resistance, but organic solvents (used to solubilize this acid) can degrade nitrile. A second pair provides a "sacrificial layer" during doffing to prevent cross-contamination.
Control Logic Diagram
The following decision tree illustrates the required containment levels based on operation scale.
Caption: Hierarchy of controls determining containment and PPE based on quantity handled.
The PPE Matrix
This matrix defines the mandatory equipment for all personnel entering the handling zone.
| Protection Zone | Equipment Specification | Technical Justification |
| Respiratory | Half-face Respirator with P100 Cartridges OR N95 (Minimum) | Particulate Defense: The primary vector is inhalation of acidic dust. P100 filters block 99.97% of airborne particles, crucial for solid handling outside a glovebox. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Acid Protection: Safety glasses are insufficient. Goggles seal the eyes against acidic dust intrusion and accidental splashes during solubilization. |
| Dermal (Hand) | Double Nitrile Gloves (min 5 mil thickness) | Permeation Barrier: Outer glove (colored) acts as the contact surface; inner glove (neutral) remains clean. Replace outer glove immediately upon contamination. |
| Dermal (Body) | Lab Coat (Tyvek or Cotton/Poly) + Chemical Apron | Splash Defense: A rubberized or Tyvek apron is required when transferring liquid solutions of the acid to prevent soak-through to skin. |
Operational Protocols
Protocol A: Weighing and Transfer (Critical Control Point)
Risk: Static electricity causing powder dispersal.
-
Preparation:
-
Don full PPE (as per Matrix).
-
Activate the Ionizing Bar or Anti-static Gun inside the balance enclosure to neutralize static charge on the weighing boat.
-
-
Weighing:
-
Open the stock container only inside the fume hood/enclosure.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
-
Technique: "Tap-transfer" method. Do not pour.
-
-
Containment:
-
Immediately seal the weighing boat with Parafilm or a lid before removing it from the balance.
-
Wipe the exterior of the stock container with a dry Kimwipe (to remove dust) before returning to storage.
-
Protocol B: Solubilization & Reaction
Risk: Exothermic reaction or splashing.
-
Solvent Choice: When dissolving in organic solvents (e.g., DCM, Ethyl Acetate), add the solid to the solvent slowly.
-
Ventilation: Perform all additions in a fume hood with the sash lowered to the working height marker.
-
Spill Management: Keep a specialized "Acid Spill Kit" (sodium bicarbonate or weak base) adjacent to the work area.
Handling Workflow Diagram
Caption: Step-by-step material flow emphasizing static control and containment.
Emergency & Disposal Procedures
Accidental Exposure
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention (suspect acidic irritation of bronchial lining).
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption.
-
Eye Contact: Flush with eyewash station for 15 minutes , holding eyelids open. Consult an ophthalmologist immediately due to acidic nature.
Waste Disposal
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do not mix with non-halogenated solvents. The chlorine atom on the benzoyl ring requires high-temperature incineration to prevent formation of toxic byproducts (e.g., dioxins) during disposal.
-
Labeling: Clearly label as "Halogenated Organic Acid - Corrosive."
-
Neutralization: For solid spills, cover with sodium bicarbonate to neutralize acidity before sweeping.
References
- Context: Provides surrogate hazard data for benzoyl-cyclopentane derivatives, specifically regarding skin/eye irritation and respir
- Context: Used for hazard extrapolation of chlorin
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
- Context: Establishes the hierarchy of controls and PPE selection standards.
-
PubChem. (2025). Compound Summary: Loxoprofen.[2][3] National Library of Medicine. Retrieved from [Link]
- Context: Verifies the structural relationship between the target intermedi
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
